molecular formula C10H8N2O B1361161 5-phenyl-1H-pyrazin-2-one CAS No. 25844-72-8

5-phenyl-1H-pyrazin-2-one

Cat. No.: B1361161
CAS No.: 25844-72-8
M. Wt: 172.18 g/mol
InChI Key: BMGVFXUMEAYBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-1H-pyrazin-2-one is a chemical compound based on the 2(1H)-pyrazinone heterocycle, a motif of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its potential in developing kinase inhibitors, which are effective as small-molecule anticancer drugs . The 2(1H)-pyrazinone core can fulfill the structural requirements for ATP-competitive inhibition of kinases, enzymes that play a key role in the development and progression of cancer . Compounds featuring this structure have demonstrated not only kinase inhibitory activity but also promising antiproliferative effects in human tumor cells . Furthermore, pyrazine-based heterocycles, in general, have shown extensive pharmacological effects, including potent antibacterial activity . Molecular docking studies of similar pyrazine-pyridone hybrids have revealed strong binding affinities to bacterial enzyme targets, reinforcing the potential of this chemical class in antibacterial drug design . The structural features of this compound make it a versatile and promising building block for synthesizing novel derivatives and for inclusion in targeted libraries for hit-finding campaigns in oncology and infectious disease research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGVFXUMEAYBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344721
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-72-8
Record name 5-phenyl-1H-pyrazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-phenyl-1H-pyrazin-2-one synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-phenyl-1H-pyrazin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic methodology and detailed analytical characterization for this compound (C₁₀H₈N₂O), a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazinone core is a key structural motif in numerous bioactive natural products and synthetic molecules, including kinase inhibitors.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and structural elucidation of this valuable compound. We present a detailed experimental protocol based on established condensation reactions, followed by a multi-technique approach to structural verification, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a review of available crystallographic data.

Synthetic Methodology: Construction of the Pyrazinone Core

The synthesis of the 2(1H)-pyrazinone ring system can be achieved through various strategies, often involving the cyclization of acyclic precursors.[2][4] One of the most direct and reliable methods is the condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound, a strategy pioneered by Jones, Karmas, and Spoerri.[1][4] This approach allows for the efficient one-pot formation of the heterocyclic core.

For the targeted synthesis of this compound, the logical precursors are 2-amino-2-phenylacetamide and glyoxal . The reaction proceeds via the formation of N-1/C-6 and N-4/C-5 bonds, likely through a dihydropyrazinone intermediate which subsequently oxidizes to the more stable aromatic pyrazinone product.[1]

Synthesis Workflow Diagram

The following diagram illustrates the streamlined workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Final Product A 2-Amino-2-phenylacetamide C Condensation Reaction (Ethanol, NaOH, Reflux) A->C B Glyoxal (40% in H₂O) B->C D Acidification & Quenching (HCl, H₂O) C->D Reaction Mixture E Solvent Extraction (Ethyl Acetate) D->E Aqueous Slurry F Organic Layer Separation & Drying (Na₂SO₄) E->F Crude Product in EtOAc G Solvent Removal (Rotary Evaporation) F->G H Recrystallization (Ethanol/Water) G->H Crude Solid I Pure this compound H->I Purified Crystals

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-amino-2-phenylacetamide (1.0 eq)

  • Glyoxal (40% solution in water, 1.1 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid (HCl), 2M

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-2-phenylacetamide (1.0 eq) in ethanol.

  • Base Addition: Separately, prepare a solution of sodium hydroxide (2.5 eq) in water and add it to the reaction flask. Stir the mixture for 10 minutes at room temperature.

  • Glyoxal Addition: Add the 40% aqueous glyoxal solution (1.1 eq) dropwise to the stirring mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture to pH ~6-7 using 2M HCl. A precipitate may form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Base (NaOH): The hydroxide base is crucial for deprotonating the amide and amine protons, facilitating the nucleophilic attack and subsequent cyclization steps.

  • Solvent (Ethanol): Ethanol is an effective solvent for the reactants and is suitable for the reflux temperature required to drive the reaction to completion.

  • Acidification: Neutralizing the basic reaction mixture is essential to protonate the final product and prepare it for extraction into an organic solvent.

  • Recrystallization: This purification technique is chosen to remove unreacted starting materials and side products, yielding a product of high purity suitable for analytical characterization.

Analytical Characterization

Rigorous characterization using multiple analytical techniques is imperative to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Logic Diagram

The interplay between different analytical techniques provides a complete structural picture of the molecule.

Characterization_Logic cluster_techniques Analytical Techniques cluster_info Derived Structural Information Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Connectivity Proton/Carbon Environment & Connectivity NMR->Connectivity MolWeight Molecular Weight & Elemental Formula MS->MolWeight FuncGroups Functional Groups (C=O, N-H, C=C) IR->FuncGroups

Caption: A multi-technique approach for structural elucidation.

Spectroscopic and Crystallographic Data

Table 1: Summary of Expected Characterization Data

TechniqueExpected Results
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol [5]
¹H NMR (DMSO-d₆)δ ~12.0-12.5 (br s, 1H, N-H), δ ~8.0-8.5 (m, 3H, Ar-H + Pyrazinone-H), δ ~7.4-7.6 (m, 4H, Ar-H + Pyrazinone-H)
¹³C NMR (DMSO-d₆)δ ~160 (C=O), δ ~150-125 (Aromatic & Vinyl C), δ ~115-120 (Vinyl C)
Mass Spectrometry ESI-MS (+ve): Expected [M+H]⁺ at m/z 173.07.[6]
IR Spectroscopy (KBr)ν ~3150-3000 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1670 cm⁻¹ (C=O stretch, amide), ~1600, 1550 cm⁻¹ (C=N, C=C stretch), ~770, 690 cm⁻¹ (Ar C-H bend)
Crystallographic Data

The crystal structure of this compound has been reported, providing definitive proof of its molecular geometry and packing in the solid state.[5]

Table 2: Crystallographic Information

ParameterValue
Database Code (COD) 2101093
Space Group P 1 21/c 1
Unit Cell Dimensions a = 7.612 Å, b = 5.765 Å, c = 19.249 Å
α = 90.0°, β = 101.30°, γ = 90.0°
Reference Acta Crystallographica Section B 1994, 50(1), 71-85

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via the condensation of 2-amino-2-phenylacetamide and glyoxal. The protocol is straightforward and utilizes readily available starting materials. Furthermore, we have detailed the essential analytical techniques required for the unambiguous confirmation of the product's structure and purity. The collective data from NMR, MS, and IR spectroscopy, supported by existing crystallographic information, provides a self-validating system that ensures the integrity of the synthesized material for use in research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-phenyl-1H-pyrazin-2-one (CAS No: 25844-72-8), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The pyrazinone scaffold is a core component in a variety of biologically active molecules, exhibiting a range of activities including kinase inhibition.[1] This document synthesizes available experimental data with theoretical predictions to offer a detailed profile of the molecule's structural, spectral, and physicochemical characteristics. Recognizing the frequent scarcity of complete experimental datasets for specific research compounds, this guide also furnishes detailed, field-proven methodologies for the empirical determination of key properties such as melting point, solubility, pKa, and lipophilicity. This dual approach of presenting known data while empowering researchers to generate their own ensures this guide serves as a critical resource for scientists engaged in the synthesis, characterization, and application of this compound and its analogues.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity and structure. This compound is a substituted pyrazinone, a class of six-membered heterocyclic compounds.[2] Its structure, featuring a phenyl group at the 5-position of the pyrazin-2-one core, is fundamental to its chemical behavior and biological interactions.

Chemical Identifiers

A consistent and unambiguous identification is paramount for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 25844-72-8ChemicalBook, Guidechem[3][4]
Molecular Formula C₁₀H₈N₂OPubChem[2]
Molecular Weight 172.18 g/mol PubChem[2]
Canonical SMILES C1=CC=C(C=C1)C2=CNC(=O)C=N2PubChem[2]
InChI Key BMGVFXUMEAYBAO-UHFFFAOYSA-NPubChem[2]
Crystalline and Molecular Structure

The three-dimensional arrangement of atoms in the solid state dictates many of a material's bulk properties, including melting point and solubility. The crystal structure of this compound has been determined, providing precise insights into its molecular geometry.[2]

The compound crystallizes in the monoclinic space group P 1 21/c 1.[2] This detailed crystallographic data is invaluable for computational modeling, such as molecular docking studies, which are crucial in modern drug discovery to predict the binding affinity of a ligand to its target protein.

Crystallographic ParameterValueReference
Crystal System MonoclinicPubChem[2]
Space Group P 1 21/c 1PubChem[2]
a 7.612 ÅPubChem[2]
b 5.765 ÅPubChem[2]
c 19.249 ÅPubChem[2]
α 90.0°PubChem[2]
β 101.30°PubChem[2]
γ 90.0°PubChem[2]
Z (Molecules per unit cell) 4PubChem[2]

The planarity of the pyrazinone ring and the dihedral angle with the phenyl substituent are key structural features that influence intermolecular interactions, such as π-π stacking, which can impact crystal packing and solubility.

Structural Hierarchy of this compound A C₁₀H₈N₂O Molecular Formula C This compound IUPAC Name A->C B BMGVFXUMEAYBAO-UHFFFAOYSA-N InChIKey B->C D 2D Structure (Pyrazinone + Phenyl Group) C->D E 3D Crystal Structure (Monoclinic, P 1 21/c 1) D->E F Physicochemical Properties (Solubility, pKa, LogP) E->F

Caption: Logical flow from molecular formula to physicochemical properties.

Spectroscopic Profile

Spectroscopic analysis provides the empirical fingerprint of a molecule, confirming its identity and offering insights into its electronic and structural environment.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data confirms the molecular weight of this compound. The mass spectrum shows a molecular ion peak (m/z) at 172, consistent with the compound's calculated molecular weight.[2] Key fragmentation peaks are observed at m/z 144 and 117, which can be rationalized by the loss of CO and subsequent fragmentation of the heterocyclic ring, providing structural validation.[2]

  • Molecular Ion (M⁺): m/z 172

  • Major Fragments: m/z 144, 117

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They govern its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development. While extensive experimental data for this compound is not always available in published literature, we can combine established theoretical predictions with data from analogous structures to build a reliable profile.

PropertyValue/PredictionComments
Melting Point Not experimentally reported. Expected to be a crystalline solid with a relatively high melting point (>150 °C).This estimation is based on the planar, aromatic structure and the presence of hydrogen bonding capabilities, leading to strong crystal lattice forces. For comparison, the related compound 3-Methyl-1-phenyl-2-pyrazolin-5-one has a melting point of 127-131°C.[5]
Boiling Point Not experimentally reported.High boiling point expected due to molecular weight and polarity. Likely to decompose before boiling at atmospheric pressure.
Solubility Not quantitatively reported. Predicted to have low solubility in water and higher solubility in polar organic solvents.The phenyl group imparts lipophilic character, while the amide-like pyrazinone core with its N-H and C=O groups allows for hydrogen bonding, suggesting some affinity for polar solvents. Saturation of such aza-aromatic cores is known to enhance kinetic solubility.[6]
pKa Not experimentally reported.The pyrazinone ring contains both a weakly acidic proton (N-H) and weakly basic nitrogen atoms. The N-H proton is expected to have a pKa in the range of 8-10, typical for secondary amides. For context, the structurally related anti-ischemic agent 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186) has a pKa of 7.0.[7]
LogP (Lipophilicity) XlogP (Predicted): 0.9 The predicted LogP value suggests that the compound has a relatively balanced hydrophilic-lipophilic character, a desirable trait for oral bioavailability.[8]

Experimental Protocols for Physicochemical Characterization

For any research and development program, empirical validation of predicted properties is essential. The following section details standardized, reliable protocols for determining the key physicochemical parameters of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental indicator of purity and is determined by identifying the temperature at which the material transitions from a solid to a liquid phase. Differential Scanning Calorimetry (DSC) provides a highly accurate and reproducible method.

Methodology (DSC):

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak temperature can also be reported.

Workflow for Melting Point Determination (DSC) A Calibrate DSC with Indium Standard B Weigh 1-3 mg of Sample into Al Pan A->B C Seal Pan and Place in DSC Cell with Reference B->C D Heat at 10 °C/min under N₂ Atmosphere C->D E Record Heat Flow vs. Temperature D->E F Identify Onset of Endothermic Peak E->F G Report Melting Point (°C) F->G

Caption: Standard workflow for DSC-based melting point analysis.

Determination of Aqueous Solubility

Principle: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved solute.

Methodology (Shake-Flask, HPLC-UV analysis):

  • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Equilibration: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that saturation is reached.

  • Shaking: Agitate the vials in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Analyze both the standards and the filtered sample by a validated HPLC-UV method.

  • Calculation: Construct a calibration curve from the standard solutions. Use the peak area from the sample chromatogram to determine its concentration, which represents the aqueous solubility.

Determination of pKa

Principle: Potentiometric titration is a highly accurate method for determining the ionization constant(s) of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the solution's pH.

Methodology (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titrant Addition: Add a standardized solution of NaOH (to titrate the acidic N-H proton) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acidic species has been neutralized). Specialized software can be used to calculate the pKa from the titration curve with high precision.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Methodology (Shake-Flask, HPLC-UV analysis):

  • Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer) with n-octanol by mixing and allowing them to separate overnight.

  • Partitioning: Prepare a stock solution of this compound in the aqueous phase. Mix a known volume of this solution with an equal volume of the pre-saturated n-octanol in a sealed vial.

  • Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a validated HPLC-UV method, comparing it against the initial concentration.

  • Calculation: The concentration in the octanol phase is determined by difference. The LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Conclusion

This compound is a well-defined molecule with a confirmed crystal structure and predictable physicochemical characteristics. While a complete experimental dataset is not fully represented in the public literature, this guide provides a robust framework for its characterization. The provided data, including its molecular identifiers, crystal structure, and predicted lipophilicity (XlogP = 0.9), offers a strong foundation for its use in research.[8] More importantly, the detailed experimental protocols equip researchers with the necessary tools to empirically determine its melting point, solubility, pKa, and LogP. This comprehensive approach ensures that scientists and drug development professionals can confidently advance their work with this promising heterocyclic scaffold, bridging the gap between theoretical understanding and practical application.

References

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 5-Phenyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are aqueous solubility and chemical stability. These parameters profoundly influence bioavailability, formulation design, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive technical framework for the systematic evaluation of 5-phenyl-1H-pyrazin-2-one, a member of the pharmacologically significant 2(1H)-pyrazinone class of heterocycles.[3][4] We present not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and the development of robust, self-validating analytical methods. This document is intended for researchers, medicinal chemists, and drug development professionals tasked with advancing NCEs through the pre-clinical and formulation development pipeline.

Introduction: The Imperative of Physicochemical Characterization

The 2(1H)-Pyrazinone Scaffold in Medicinal Chemistry

The 2(1H)-pyrazinone ring is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] Its structural features allow it to serve as a versatile building block in drug design.[5][6] The successful development of any compound class, however, depends on moving beyond initial activity assays to a deep characterization of its drug-like properties.

Profile of this compound

This compound is a specific analogue within this class. A foundational understanding begins with its basic molecular identity.

PropertyValueSource
Molecular Formula C₁₀H₈N₂OPubChem[7]
Molecular Weight 172.18 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]
Canonical SMILES C1=CC=C(C=C1)C2=CNC(=O)C=N2PubChem[7][8]
InChIKey BMGVFXUMEAYBAO-UHFFFAOYSA-NPubChem[7][8]

No publicly available, peer-reviewed experimental data on the aqueous solubility or a detailed stability profile for this specific molecule was identified. Therefore, this guide provides a robust, first-principles approach to generating this critical data package.

Rationale for Comprehensive Physicochemical Characterization

Low aqueous solubility is a primary contributor to poor oral bioavailability and can complicate in vitro testing, leading to unreliable data.[1][9] Chemical instability, the tendency of a compound to degrade over time, directly impacts shelf-life, patient safety (due to potentially toxic degradants), and product efficacy.[10] Therefore, characterizing these attributes early and accurately is not merely a regulatory requirement but a fundamental component of risk mitigation in drug development.

Aqueous Solubility Determination: A Phased Approach

The solubility of a compound is not a single value but is dependent on the experimental conditions. The two most relevant measurements in drug discovery are kinetic and thermodynamic solubility.[11]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is typically measured in early discovery. It assesses the point of precipitation when a compound, pre-dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[12][13] This high-throughput method is used to rank-order compounds and flag potential issues early.[13] However, it can overestimate solubility because the short timeframe may not allow for the formation of the most stable, crystalline precipitate, often resulting in an amorphous solid.[14]

  • Thermodynamic Solubility is the true equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable solid form.[1][12] This "gold standard" measurement is more time and resource-intensive and is crucial for lead optimization and formulation development.[9][15]

The following diagram illustrates a typical workflow for comprehensive solubility assessment.

G cluster_0 Early Discovery / Screening cluster_1 Lead Optimization / Pre-formulation A Prepare 20 mM DMSO Stock of this compound B Serial Dilution in Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Incubate (e.g., 2h @ 25°C) B->C D Detect Precipitation (Turbidimetry / Nephelometry) C->D E Calculate Kinetic Solubility D->E J Calculate Thermodynamic Solubility E->J Informs F Add Excess Solid Compound to Aqueous Buffer (pH 1.2, 6.8) G Equilibrate via Shake-Flask (e.g., 24-48h @ 37°C) F->G H Phase Separation (Filtration or Centrifugation) G->H I Quantify Supernatant (HPLC-UV) H->I I->J

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, considered the benchmark for determining equilibrium solubility.[11]

Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1N HCl, pH 1.2

  • Phosphate buffer, pH 6.8

  • Orbital shaker with temperature control (37 ± 1 °C)

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • Calibrated analytical balance

  • HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to separate vials containing each buffer (e.g., add 5 mg to 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential to confirm equilibrium.[16]

    • Scientist's Note: The choice of pH 1.2 and 6.8 is guided by regulatory agencies to simulate conditions in the stomach and small intestine, respectively.[11]

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to 37 ± 1 °C. Agitate for at least 24 hours. A 48-hour time point is recommended to ensure equilibrium has been reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step.[17]

    • Option A (Filtration): Withdraw a sample using a syringe and pass it through a 0.22 µm syringe filter. Discard the first few drops to prevent drug loss due to filter adsorption.

    • Option B (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Carefully collect the supernatant.

  • Quantification: Prepare a standard curve of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the saturated supernatant samples into the linear range of the standard curve and analyze using a validated HPLC-UV method (see Section 2.4).

  • Calculation: Determine the concentration of the diluted samples from the standard curve and multiply by the dilution factor to obtain the thermodynamic solubility in µg/mL or µM.

Analytical Quantification: HPLC-UV Method

A simple, robust isocratic HPLC-UV method is sufficient for solubility analysis.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for moderately polar compounds.
Mobile Phase Acetonitrile : 0.1% TFA in Water (e.g., 40:60 v/v)Adjust ratio to achieve a retention time of 3-7 minutes. TFA improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV, at λmax (e.g., ~254 nm or determined by UV scan)Provides good sensitivity for aromatic systems.
Injection Volume 10 µLA standard volume to avoid column overload.
Column Temp. 30 °CEnsures reproducible retention times.

Stability Assessment and Forced Degradation Studies

Stability testing determines how the quality of a drug substance changes over time under environmental influences.[18][19] Forced degradation (stress testing) is a critical component of this process, designed to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical method.[10][20][21]

The Principle of a Stability-Indicating Analytical Method (SIAM)

The ultimate goal is to develop a SIAM, which is a validated quantitative analytical procedure capable of detecting a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[22] A key requirement is that the method must be able to resolve the parent API peak from all process impurities and degradation products.[23][24] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[24][25]

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) mandates stress testing to elucidate the intrinsic stability of the drug substance.[18][26][27] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[20]

Protocol: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products of this compound and assess its intrinsic stability.

Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Stress ConditionProtocolRationale
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Incubate at 60°C for 2-8 hours. Neutralize with NaOH before analysis.Simulates acidic environments and tests for hydrolysis of labile groups like amides.[10][28]
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize with HCl before analysis.Simulates alkaline environments and tests for base-catalyzed hydrolysis.[10][28]
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.Tests susceptibility to oxidation. The pyrazinone ring or phenyl group may be susceptible.[28]
Thermal Stress Expose solid compound to dry heat (e.g., 80°C) for 48 hours. Dissolve and analyze.Evaluates the solid-state thermal stability of the molecule.[27]
Photostability Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). Analyze against a dark control.Determines if the compound is light-sensitive, which has implications for packaging and storage.[19][27]

Scientist's Note: The goal is to achieve 5-20% degradation of the parent compound. If no degradation is observed, more strenuous conditions (e.g., higher temperature, longer time) may be required. Conversely, if the compound degrades completely, the conditions should be made milder.[21]

Development of a Stability-Indicating HPLC Method

The development of a SIAM is an iterative process that uses the samples generated during forced degradation.

G A 1. Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B 2. Analyze All Stressed Samples using an Initial HPLC Method A->B C 3. Evaluate Chromatograms: Are all degradant peaks resolved from the parent peak? B->C D Optimize Method (Gradient, Mobile Phase, Column) C->D No E 4. Final Method Achieved: Parent peak is pure in all conditions C->E Yes D->B Re-analyze F 5. Validate Method (as per ICH Q2(R1) guidelines: Specificity, Linearity, Accuracy, Precision) E->F

Caption: Workflow for Stability-Indicating HPLC Method Development.

A gradient reversed-phase HPLC method is typically required to separate all components.[23] A photodiode array (PDA) detector is highly recommended as it can assess the spectral purity of the parent peak, providing confidence that no degradants are co-eluting.

Potential Degradation Pathways

Based on the structure of this compound and general chemical principles, several degradation pathways can be hypothesized. The pyrazinone ring itself is relatively stable, but the amide bond within the ring is a potential site for hydrolysis under strong acidic or basic conditions.[28]

Caption: Conceptual Degradation Pathways for this compound.

Identifying the exact structure of degradants often requires advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Summary and Recommendations

A thorough investigation of the solubility and stability of this compound is a prerequisite for its advancement as a drug candidate. This guide outlines a systematic, industry-standard approach to generate a comprehensive data package.

Recommended Phased Approach:

  • Early Discovery: Perform kinetic solubility assays to quickly assess the compound's properties relative to other analogues.

  • Lead Optimization: Conduct thermodynamic solubility studies using the shake-flask method at physiological pH values (1.2, 6.8, 7.4).

  • Pre-formulation: Initiate forced degradation studies as per ICH guidelines to understand the compound's intrinsic stability and to develop and validate a robust stability-indicating HPLC method. This method will be essential for all future formulation work, long-term stability studies, and quality control.

By following these protocols and understanding the scientific principles behind them, researchers can build a robust physicochemical profile for this compound, enabling data-driven decisions and de-risking its path through the drug development process.

References

The Core Mechanism of 5-phenyl-1H-pyrazin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-phenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest in drug discovery. Synthesizing data from available literature and chemical databases, this document elucidates its primary role as a tyrosine kinase inhibitor. We will delve into the molecular interactions underpinning this inhibition, explore the likely downstream signaling consequences, and provide validated experimental protocols for researchers to investigate its biological effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction: The Pyrazinone Scaffold in Drug Discovery

The pyrazinone heterocyclic core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules. Derivatives of pyrazin-2(1H)-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. This versatility stems from the scaffold's ability to engage with various biological targets, often through hydrogen bonding and hydrophobic interactions. Our focus here, this compound, emerges from this rich chemical landscape as a compound with a distinct and potent mechanism of action.

Primary Mechanism of Action: Tyrosine Kinase Inhibition

The principal mechanism of action for this compound is the inhibition of tyrosine kinases. Tyrosine kinases are a crucial family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This process of phosphorylation is a fundamental "on/off" switch for a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, most notably cancer.

2.1. Molecular Interaction: ATP-Competitive Binding

This compound functions as a potent inhibitor of tyrosine kinases by binding to the ATP binding site of the enzyme. This mode of inhibition is known as ATP-competitive inhibition. The pyrazinone core, with its nitrogen and oxygen atoms, can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for anchoring the inhibitor. The phenyl substituent likely occupies a hydrophobic pocket within the active site, further enhancing binding affinity and potentially contributing to selectivity against specific kinases.

cluster_kinase Tyrosine Kinase Active Site cluster_inhibitor This compound atp_pocket ATP Binding Pocket hinge Hinge Region atp_pocket->hinge Hydrogen Bonding hydrophobic_pocket Hydrophobic Pocket atp_pocket->hydrophobic_pocket Van der Waals Forces pyrazinone_core Pyrazinone Core pyrazinone_core->hinge Forms H-bonds phenyl_group Phenyl Group pyrazinone_core->phenyl_group phenyl_group->hydrophobic_pocket Occupies

Figure 1: ATP-competitive binding of this compound.

2.2. Downstream Signaling Consequences

By blocking the ATP binding site, this compound prevents the phosphorylation of downstream substrates. This can disrupt major signaling pathways implicated in oncogenesis and inflammation. While the specific kinases inhibited by this compound require further investigation, the general consequences of tyrosine kinase inhibition are well-established and include:

  • Inhibition of Cell Proliferation: Disruption of signaling through growth factor receptors (e.g., EGFR, PDGFR, VEGFR) that are themselves tyrosine kinases or are activated by them.

  • Induction of Apoptosis: Interference with survival signals that are dependent on tyrosine kinase activity.

  • Anti-angiogenic Effects: Blockade of signaling pathways in endothelial cells that are critical for the formation of new blood vessels.

  • Modulation of the Immune Response: Inhibition of kinases involved in cytokine signaling and immune cell activation.

compound This compound tk Tyrosine Kinase compound->tk Inhibits p_substrate Phosphorylated Substrate tk->p_substrate Phosphorylates atp ATP atp->tk substrate Substrate Protein substrate->tk pathway Downstream Signaling Pathway (e.g., STAT3, MAPK) p_substrate->pathway Activates response Cellular Response (Proliferation, Survival, etc.) pathway->response Regulates start Prepare Reagents (Compound, Kinase, Substrate, ATP) dilute Serially Dilute Compound start->dilute incubate Incubate with Kinase, Substrate, and ATP dilute->incubate detect Detect Phosphorylation incubate->detect analyze Calculate IC50 detect->analyze

A Strategic Guide to the Biological Screening of 5-phenyl-1H-pyrazin-2-one: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the biological screening of 5-phenyl-1H-pyrazin-2-one. As researchers, scientists, and drug development professionals, our objective is to systematically explore the therapeutic potential of this molecule. The pyrazinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] This guide is designed to provide a logical, evidence-based approach to screening this compound, even in the absence of extensive prior biological data for this specific unsubstituted compound. We will leverage the known activities of related pyrazinone and pyrazole derivatives to inform our screening strategy, focusing on the key therapeutic areas of oncology, inflammation, and kinase-mediated signaling.

Introduction: The Promise of the Pyrazinone Core

The pyrazin-2(1H)-one moiety is a six-membered heterocyclic compound that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Derivatives of this core structure have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and kinase inhibitory effects.[2][3] The planar nature of the pyrazinone ring, coupled with its hydrogen bonding capabilities, allows for effective interaction with the active sites of various enzymes and receptors.

This compound represents a foundational structure within this class. Its relative simplicity provides an ideal starting point for a comprehensive screening cascade to identify its intrinsic biological activities. Any observed "hits" can then be further explored through the synthesis and evaluation of substituted analogs to build a robust structure-activity relationship (SAR).

A Multi-Tiered Screening Strategy

Given the broad potential of the pyrazinone scaffold, a logical and resource-efficient screening strategy is paramount. We propose a tiered approach, beginning with broad phenotypic screens to identify general bioactivity, followed by more focused target-based assays to elucidate the mechanism of action.

Figure 1: Proposed multi-tiered screening cascade for this compound.

Tier 1: Broad Spectrum Phenotypic Screening

The initial phase of our screening strategy is designed to cast a wide net and determine if this compound exhibits any significant biological activity at a cellular level.

Initial Cytotoxicity Screening

Many pyrazinone and pyrazole derivatives have demonstrated potent anticancer activity.[4][5] Therefore, a primary screen against a panel of human cancer cell lines is a logical starting point.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], and a non-cancerous control cell line like HEK293) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Measurement:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)> 100
HCT-116 (Colon Cancer)75.2
A549 (Lung Cancer)89.5
HEK293 (Non-cancerous)> 100

This table presents hypothetical data for illustrative purposes.

Antimicrobial Screening

Pyrazinone derivatives have also been reported to possess antibacterial and antifungal properties.[2][6] A simple disk diffusion or broth microdilution assay can be employed for initial screening.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to the mid-logarithmic phase.

    • Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic or antifungal) and a negative control (no compound).

    • Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Focused Mechanistic Assays

Should the initial phenotypic screens yield positive results (e.g., cytotoxicity in cancer cell lines), the next tier of experiments will aim to elucidate the underlying mechanism of action.

Anti-inflammatory Assays

Given the prevalence of anti-inflammatory activity among pyrazole and pyrazinone derivatives, investigating the effect of this compound on inflammatory pathways is a logical next step.

Experimental Protocol: Inhibition of TNF-α Production in Macrophages

This assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production. Include unstimulated and vehicle-treated controls.

  • TNF-α Measurement:

    • After 18-24 hours of incubation, collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of the compound relative to the LPS-stimulated control.

    • Determine the IC50 value for TNF-α inhibition.

G cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB TNFa TNF-α (Pro-inflammatory Cytokine) NFkB->TNFa Compound This compound Compound->IKK Potential Inhibition Point

Figure 2: Simplified inflammatory signaling pathway and a potential point of inhibition for pyrazinone derivatives.
Kinase Inhibition Profiling

The 2(1H)-pyrazinone heterocycle is a recognized motif for ATP-competitive inhibition of kinases.[5] A broad kinase panel screen is an efficient way to identify potential kinase targets of this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing kinase inhibition. Specific substrates and conditions will vary depending on the kinase.

  • Reagent Preparation:

    • Prepare a kinase assay buffer.

    • Reconstitute the recombinant kinase enzyme.

    • Prepare stock solutions of the appropriate peptide substrate and ATP.

    • Dissolve this compound in DMSO and prepare serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO).

    • Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

    • Add the master mix to each well.

    • Initiate the kinase reaction by adding the diluted kinase enzyme to each well.

  • Detection:

    • After a set incubation time, stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values.

Table 2: Illustrative Kinase Panel Screening Data

Kinase Target% Inhibition at 10 µM
EGFR12%
VEGFR28%
CDK265%
p38α58%
JAK115%

This table presents hypothetical data to illustrate a potential "hit" against CDK2 and p38α.

Tier 3: In-depth Target Validation and SAR

If a specific kinase is identified as a potential target, further in-depth studies are warranted to validate this interaction and begin to explore the structure-activity relationship.

Cell Cycle Analysis

If a kinase involved in cell cycle regulation (e.g., a Cyclin-Dependent Kinase - CDK) is identified, cell cycle analysis can confirm a cellular effect consistent with the inhibition of that target.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment:

    • Treat a relevant cancer cell line with this compound at its IC50 concentration for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and fix them in ethanol.

    • Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.

  • Data Analysis:

    • Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase would suggest an effect on the cell cycle at that point.

Apoptosis Assays

Inhibition of key survival kinases can lead to programmed cell death (apoptosis).

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment:

    • Treat cells with this compound as in the cell cycle analysis protocol.

  • Staining:

    • Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_0 Cell Cycle & Apoptosis Workflow Treat Cells Treat Cells Harvest & Fix Harvest & Fix Treat Cells->Harvest & Fix Stain with Annexin V/PI Stain with Annexin V/PI Treat Cells->Stain with Annexin V/PI Stain with PI Stain with PI Harvest & Fix->Stain with PI Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Stain with PI->Flow Cytometry (Cell Cycle) Data Analysis Data Analysis Flow Cytometry (Cell Cycle)->Data Analysis Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Stain with Annexin V/PI->Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis)->Data Analysis

Figure 3: Workflow for cell cycle and apoptosis analysis following a cytotoxicity hit.

Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for the initial biological screening of this compound. By starting with broad phenotypic assays and progressively moving towards more specific, target-based investigations, researchers can efficiently and effectively probe the therapeutic potential of this foundational pyrazinone. The strength of this approach lies in its adaptability; the results from each tier will inform the direction of subsequent experiments.

Positive findings in any of the proposed assays will open the door to further, more detailed investigations, including the synthesis of analogs to establish a clear structure-activity relationship, in vivo efficacy studies in relevant animal models, and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The journey from a simple heterocyclic core to a potential therapeutic agent is a long and challenging one, but a systematic and well-informed screening cascade, as detailed in this guide, provides the essential first steps on that path.

References

The Pyrazinone Core: From Microbial Signals to Modern Medicines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The pyrazinone ring system, a six-membered heterocycle containing two nitrogen atoms, stands as a testament to the elegant convergence of natural product chemistry and modern medicinal science. Initially identified as a recurring motif in a diverse array of microbial secondary metabolites, the pyrazinone core has evolved into what is now recognized as a "privileged structure" in drug discovery.[1] Its inherent ability to engage with a multitude of biological targets has propelled the development of novel therapeutics across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[1][2] This in-depth guide provides a comprehensive exploration of the discovery and history of pyrazinone compounds, from their natural origins to their synthesis and pivotal role in the development of contemporary pharmaceuticals. We will delve into the key scientific milestones, the evolution of synthetic strategies, and the structure-activity relationships that have cemented the pyrazinone scaffold as a cornerstone of modern medicinal chemistry.

Part 1: Discovery in Nature's Arsenal - A Microbial Legacy

The story of pyrazinones begins not in a chemist's flask, but in the complex world of microbial communication and warfare. These compounds are frequently found as components of natural substances produced by bacteria, fungi, and marine sponges.[3][4] Early examples that brought this heterocyclic core to the attention of the scientific community include deoxyaspergillic acid and flavacol, isolated from Aspergillus flavus.[4]

Subsequent investigations unveiled a rich diversity of naturally occurring pyrazinones with intriguing biological activities. Notable examples include:

  • Phevalin, tyrvalin, leuvalin, and phileucin: Isolated from Streptomyces or Staphylococcus species.[4]

  • Arglecin and argvalin: Discovered in Streptomyces.[4]

  • Dragmacidins: A family of bromotyrosine alkaloids isolated from marine sponges such as Dragmacidon and Halicortex.[4]

These natural products exhibit a broad range of biological properties, including kinase and protease inhibition, and are often involved in quorum sensing, the complex communication system used by bacteria to regulate collective behaviors such as biofilm formation and virulence.[5][6] For instance, pyrazinones are known to control biofilm formation in Vibrio cholerae and regulate the virulence of Staphylococcus aureus.[5][6]

Biosynthesis: Nature's Synthetic Blueprint

The biosynthesis of the pyrazinone core in microorganisms typically involves the condensation of two amino acids, orchestrated by a multidomain nonribosomal peptide synthetase (NRPS) assembly line.[5][6] In a common pathway observed in bacteria like Staphylococcus aureus, a two-module NRPS condenses two amino acids, followed by a reductive release of an aldehyde. This intermediate can then undergo a non-enzymatic cyclization to form the pyrazinone ring.[5] Variations on this biosynthetic theme exist across different microbial species, highlighting nature's ingenuity in constructing this versatile scaffold.[5][6]

Part 2: The Chemist's Approach - Synthesizing the Pyrazinone Core

The fascinating biological activities of natural pyrazinones spurred the development of synthetic methods to access this important heterocyclic system. A review of the literature reveals that strategies for the synthesis of 2(1H)-pyrazinones from acyclic precursors have been developed from as early as 1905.[3][4]

Key Synthetic Strategies

Several robust methods have been established for the construction of the pyrazinone core, each offering distinct advantages in terms of substrate scope and regioselectivity.

1. The Jones Condensation: A Cornerstone of Pyrazinone Synthesis

One of the most significant and widely employed methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[4] First described by R. G. Jones in 1949, this reaction has been the subject of numerous studies to optimize conditions and explore its applications.[4]

Experimental Protocol: Jones Condensation for 3,5,6-Trisubstituted 2(1H)-Pyrazinone Synthesis

  • Reactant Preparation: Dissolve the α-amino acid amide (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Reaction Conditions: The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired 2(1H)-pyrazinone.

Jones_Condensation amino_acid_amide α-Amino Acid Amide intermediate Dihydropyrazinone Intermediate amino_acid_amide->intermediate + dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate + pyrazinone 2(1H)-Pyrazinone intermediate->pyrazinone Oxidation

2. Synthesis from α-Aminonitriles and Oxalyl Halides (Hoornaert's Method)

This method provides access to 3,5-dihalo-2(1H)-pyrazinones, which are valuable intermediates for further functionalization. The reaction involves treating an α-aminonitrile with an excess of an oxalyl halide.[3] The α-aminonitrile itself is typically prepared via a Strecker-type reaction from a primary amine, an aldehyde, and a cyanide source.

Hoornaerts_Method aminonitrile α-Aminonitrile dihalo_pyrazinone 3,5-Dihalo-2(1H)-Pyrazinone aminonitrile->dihalo_pyrazinone + oxalyl_halide Oxalyl Halide oxalyl_halide->dihalo_pyrazinone +

3. Synthesis from 2-Chloro Ketone Oximes and α-Amino Acid Esters

This approach allows for the synthesis of 3,6-disubstituted 2(1H)-pyrazinones and was successfully applied to the preparation of the natural product deoxyaspergillic acid.[3] The key steps involve the formation of an N-(2-oximinoalkyl)-amino acid ester intermediate, followed by a series of transformations including saponification, conversion of the oxime to a ketone, esterification, and cyclization with subsequent oxidation.

Part 3: The Pyrazinone Scaffold in Drug Discovery - A Privileged Player

The synthetic accessibility of the pyrazinone core, coupled with its diverse biological activities, has made it a highly attractive scaffold for medicinal chemists. Pyrazinone derivatives have been investigated as inhibitors of various enzymes implicated in a wide range of diseases.[4]

Notable Pyrazinone-Containing Drugs and Clinical Candidates

The versatility of the pyrazinone scaffold is exemplified by the successful development of drugs and clinical candidates targeting a variety of biological pathways.

Compound Target Therapeutic Area Status
Favipiravir (T-705) RNA-dependent RNA polymeraseAntiviral (Influenza, Ebola, COVID-19)Approved
BI 730357 RORγAutoimmune Diseases (Psoriasis)Clinical Candidate
AZD6703/AZD7624 p38α MAP KinaseInflammatory Diseases (COPD)Clinical Candidate
Compound 9q PI3K/HDACOncology (Leukemia)Preclinical

Favipiravir: An Antiviral Breakthrough

Favipiravir is a pyrazinone derivative that has been approved for the treatment of viral infections, including influenza.[4] It acts as a prodrug, being converted intracellularly to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[7] Favipiravir-RTP then selectively inhibits the RNA-dependent RNA polymerase of various RNA viruses, thereby preventing viral replication.[7]

Targeting Kinases and Beyond

The pyrazinone scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors.

  • p38α MAP Kinase Inhibitors: A series of 3-amino-2(1H)-pyrazinones were discovered and optimized as potent and selective inhibitors of p38α mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways.[8] The lead compounds demonstrated excellent in vivo properties suitable for inhaled administration for the treatment of chronic obstructive pulmonary disease (COPD).[8]

  • RORγ Antagonists: Through a process of hybridization of screening hits and scaffold hopping, a novel series of pyrazinone RORγ antagonists were discovered.[9][10] RORγt is a transcription factor crucial for the differentiation and activation of Th17 cells, which play a central role in autoimmune diseases.[9][10] The optimization of this series led to the identification of the clinical candidate BI 730357 for the treatment of psoriasis.[9][10]

  • PI3K/HDAC Dual Inhibitors: In the realm of oncology, pyrazin-2(1H)-one derivatives have been rationally designed as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), both of which are critical in the progression of leukemia.[11] One promising compound, 9q, exhibited potent inhibitory activity against PI3Kα and HDAC6, induced apoptosis, and blocked the PI3K/AKT/mTOR signaling pathway in leukemia cells.[11]

Signaling_Pathways cluster_p38 p38α MAPK Pathway cluster_RORg RORγ Pathway cluster_PI3K PI3K/AKT/mTOR Pathway p38 p38α inflammation Inflammation p38->inflammation p38_inhibitor 3-Amino-2(1H)-pyrazinones p38_inhibitor->p38 Inhibit RORg RORγt Th17 Th17 Differentiation RORg->Th17 autoimmunity Autoimmunity Th17->autoimmunity RORg_inhibitor Pyrazinone Antagonists (BI 730357) RORg_inhibitor->RORg Inhibit PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cell_proliferation Cell Proliferation mTOR->cell_proliferation PI3K_inhibitor Pyrazinone Dual Inhibitors (9q) PI3K_inhibitor->PI3K Inhibit

Conclusion: An Enduring Legacy and a Bright Future

The journey of pyrazinone compounds from their discovery as microbial metabolites to their prominent role in modern drug discovery is a compelling narrative of scientific progress. The inherent versatility of the pyrazinone scaffold, combined with an ever-expanding toolkit of synthetic methodologies, has enabled the development of a diverse array of bioactive molecules. As our understanding of complex disease biology continues to grow, the pyrazinone core is poised to remain a valuable and enduring platform for the design and discovery of the next generation of innovative medicines. The ongoing exploration of novel pyrazinone derivatives as modulators of a wide range of biological targets ensures that the rich history of this remarkable heterocycle will continue to be written for years to come.

References

Spectroscopic Characterization of 5-phenyl-1H-pyrazin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-phenyl-1H-pyrazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data essential for the structural elucidation and characterization of this molecule.

Introduction

This compound is a heterocyclic compound belonging to the pyrazinone class of molecules. Pyrazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical industry, where precise molecular identification is paramount for understanding structure-activity relationships and ensuring regulatory compliance. This guide offers a detailed analysis of the spectroscopic data that defines the molecular architecture of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₁₀H₈N₂O[2]

  • Molecular Weight: 172.18 g/mol [2]

  • CAS Number: 25844-72-8[2]

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, gas chromatography-mass spectrometry (GC-MS) data provides critical insights into its molecular ion and fragmentation pattern.[2]

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of a heterocyclic compound like this compound would involve the following steps:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Capillary Column Injector->Column Carrier Gas IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Caption: A generalized workflow for GC-MS analysis.

Data Interpretation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

m/zInterpretation
172Molecular Ion [M]⁺
144[M - CO]⁺
117[M - CO - HCN]⁺
Table 1: Key Mass Spectrometry Data for this compound.[2]

The fragmentation pattern can be rationalized by the initial loss of a neutral carbon monoxide (CO) molecule from the pyrazinone ring, a common fragmentation pathway for such lactam structures. This is followed by the elimination of a hydrogen cyanide (HCN) molecule.

Fragmentation_Pathway M [C₁₀H₈N₂O]⁺˙ m/z = 172 F1 [C₉H₈N₂]⁺˙ m/z = 144 M->F1 - CO F2 [C₈H₇N]⁺˙ m/z = 117 F1->F2 - HCN

Caption: Proposed MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The IR beam is directed through the crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • Spectrum Generation: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Predicted IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchAmide (Lactam)
3000 - 3100C-H StretchAromatic
1650 - 1690C=O StretchAmide (Lactam)
1500 - 1600C=C StretchAromatic Ring
1600 - 1650C=N StretchPyrazine Ring
750 - 800 & 690-710C-H BendingMonosubstituted Benzene
Table 2: Predicted Infrared Absorption Bands for this compound.

The presence of a strong absorption band in the region of 1650-1690 cm⁻¹ would be a key indicator of the carbonyl group in the pyrazinone ring. The N-H stretch of the lactam is expected to be a relatively sharp peak around 3300-3500 cm⁻¹.[3] The aromatic C-H and C=C stretching vibrations, along with the out-of-plane bending bands, would confirm the presence of the phenyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental ¹H and ¹³C NMR spectra for this compound were not found in the initial search, the expected chemical shifts and coupling patterns can be predicted by analyzing data from closely related pyrazinone derivatives.[1][5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.

  • Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which shows the chemical shifts of the different nuclei.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0broad singlet1HN-H
~8.0 - 8.2doublet1HPyrazinone H
~7.8 - 8.0doublet1HPyrazinone H
~7.3 - 7.6multiplet5HPhenyl H
Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

The N-H proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature. The two protons on the pyrazinone ring would likely appear as doublets, coupling with each other. The five protons of the phenyl ring would appear as a multiplet in the aromatic region.

Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~160 - 165C=O
~140 - 150Pyrazinone C
~135 - 140Phenyl C (quaternary)
~128 - 130Phenyl CH
~125 - 128Phenyl CH
~120 - 125Pyrazinone CH
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound.

The carbonyl carbon of the lactam is expected to be the most downfield signal. The remaining signals would correspond to the carbons of the pyrazinone and phenyl rings.

Conclusion

The collective analysis of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a detailed and unambiguous structural confirmation of this compound. The MS data confirms the molecular weight and offers insights into its fragmentation. The IR spectrum identifies the key functional groups, and the NMR spectra reveal the precise connectivity of the atoms within the molecule. This comprehensive spectroscopic dataset serves as a crucial reference for any researcher working with this compound, ensuring its identity and purity for further applications in medicinal chemistry and drug discovery.

References

Methodological & Application

5-phenyl-1H-pyrazin-2-one synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Synthesis of 5-phenyl-1H-pyrazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of this compound, a heterocyclic compound belonging to the pyrazinone class. The 2(1H)-pyrazinone core is a privileged scaffold found in numerous natural products and serves as a crucial building block in medicinal chemistry for developing pharmacologically active agents[1][2]. This guide is designed for professionals in chemical research and drug development, offering not only a procedural walkthrough but also the underlying chemical principles and expert insights to ensure a successful and reproducible synthesis.

The chosen synthetic strategy is a robust and widely-utilized one-pot condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound, based on the method originally reported by R. G. Jones and subsequently optimized by Karmas and Spoerri[1][3]. This approach is valued for its efficiency and convergence, utilizing readily accessible starting materials—glycinamide and phenylglyoxal—to construct the target molecule.

Principle and Reaction Mechanism

The synthesis of the this compound ring system is achieved through the condensation of glycinamide hydrochloride with phenylglyoxal in the presence of a base. The reaction proceeds through a cascade of equilibrium-driven steps:

  • Initial Condensation: The reaction initiates with the nucleophilic attack of the primary amine of glycinamide on one of the carbonyl groups of phenylglyoxal, typically the more electrophilic aldehyde carbonyl, to form a hemiaminal intermediate.

  • Schiff Base Formation: This intermediate rapidly dehydrates to form an imine, also known as a Schiff base.

  • Intramolecular Cyclization: The amide nitrogen of the glycinamide moiety then acts as an intramolecular nucleophile, attacking the remaining ketone carbonyl. This key step forms the six-membered dihydropyrazinone ring.

  • Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to yield the stable, aromatic this compound product.

The use of glycinamide hydrochloride, as pioneered by Karmas and Spoerri, is advantageous as the salt is more stable and easier to handle than the free base, especially for low molecular weight amino amides[1]. The base added to the reaction mixture serves to neutralize the hydrochloride salt, liberating the free glycinamide in situ to participate in the reaction.

Materials and Equipment

Reagents and Chemicals
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Recommended Purity
Glycinamide hydrochloride1668-10-6C₂H₇ClN₂O110.54≥98%
Phenylglyoxal monohydrate1074-12-0C₈H₈O₃152.15≥97%
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00≥98%
Ethanol (EtOH), Reagent Grade64-17-5C₂H₆O46.07≥99.5%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Deionized Water (H₂O)7732-18-5H₂O18.02High Purity
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 mesh
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Thermometer or temperature probe

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH meter or pH indicator strips

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a representative laboratory scale. Adjustments may be necessary for scaling up or down.

Step 1: Preparation of Reactant Solutions
  • In a 100 mL round-bottom flask, prepare a solution of sodium hydroxide by dissolving 0.44 g (11.0 mmol, 1.1 eq) of NaOH in 20 mL of deionized water.

  • To this solution, add 1.11 g (10.0 mmol, 1.0 eq) of glycinamide hydrochloride. Stir at room temperature until all solids have dissolved. This process neutralizes the hydrochloride salt to form the free base of glycinamide in solution.

Step 2: The Condensation Reaction
  • In a separate 50 mL beaker, dissolve 1.52 g (10.0 mmol, 1.0 eq) of phenylglyoxal monohydrate in 20 mL of ethanol. Gentle warming may be applied if necessary to achieve full dissolution.

  • Transfer the ethanolic solution of phenylglyoxal to an addition funnel.

  • Add the phenylglyoxal solution dropwise to the aqueous glycinamide solution over a period of 15-20 minutes at room temperature with vigorous stirring.

  • After the addition is complete, equip the reaction flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C).

Step 3: Reaction Monitoring
  • Allow the reaction to proceed at reflux for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Eluent System: Ethyl Acetate/Hexanes (1:1 v/v).

    • Visualization: UV light (254 nm).

    • The product, this compound, should appear as a new, more nonpolar spot compared to the starting materials. The reaction is considered complete when the starting phenylglyoxal spot has been consumed.

Step 4: Work-up and Isolation of Crude Product
  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Cool the mixture further in an ice bath for 30-60 minutes. The product may begin to precipitate.

  • If a significant precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 10 mL).

  • If little or no precipitate forms, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash them with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Method A: Recrystallization

    • Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Method B: Column Chromatography

    • Prepare a silica gel column using an ethyl acetate/hexanes mixture as the eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the sample onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield this compound as a solid.

Step 6: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 172.18 g/mol [4].

  • Expected Yield: 60-80% (variable based on purification method).

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.10 (s, 1H), ~7.95 (d, 2H), ~7.50 (m, 3H), ~7.30 (s, 1H). Note: NMR shifts can vary depending on solvent and concentration.

  • Mass Spectrometry (ESI+): m/z = 173.07 [M+H]⁺.

Data Presentation and Visualization

Reaction Stoichiometry (Example Scale)
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Glycinamide HCl110.541.1110.01.0
Phenylglyoxal monohydrate152.151.5210.01.0
Sodium Hydroxide40.000.4411.01.1

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis A Prepare NaOH Solution B Dissolve Glycinamide HCl (Liberate Free Base) A->B D Dropwise Addition of Phenylglyoxal to Glycinamide B->D C Prepare Phenylglyoxal Solution in EtOH C->D E Heat to Reflux (2-4 hours) D->E F Monitor by TLC E->F G Cool & Precipitate F->G H Filter or Extract with Ethyl Acetate G->H I Purify by Recrystallization or Column Chromatography H->I J Characterize Product (NMR, MS, MP) I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Best Practices

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

    • Phenylglyoxal: Irritant. Avoid inhalation and contact with skin.

    • Organic Solvents: Flammable and volatile. Work in a fume hood and away from ignition sources.

  • Hazard Information: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation[4].

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Note & Protocol: High-Purity Isolation of 5-phenyl-1H-pyrazin-2-one via Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the purification of 5-phenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest in pharmaceutical research. We delve into the strategic selection and application of normal-phase, reversed-phase, and supercritical fluid chromatography (SFC). This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying scientific principles that govern successful separation. By understanding the physicochemical properties of the target molecule and potential impurities, users can adapt these protocols to achieve high-purity isolates suitable for downstream applications.

Introduction: The Rationale for High-Purity this compound

This compound (MW: 172.18 g/mol ) is a pyrazinone derivative, a class of compounds prevalent in a variety of natural products and bioactive molecules.[1] The structural motif of pyrazinones is a key pharmacophore, and analogs are explored for a range of therapeutic applications. The purity of such compounds is paramount, as even minor impurities can confound biological assays and compromise the integrity of research findings.

The synthesis of this compound, like many heterocyclic compounds, can result in a crude mixture containing unreacted starting materials, reagents, and structurally similar byproducts.[1] Chromatographic purification is therefore an indispensable step to isolate the target compound to a high degree of purity. This note will explore the most effective chromatographic strategies to achieve this.

Physicochemical Properties & Pre-Purification Analysis

A successful purification strategy is built upon a thorough understanding of the target molecule's properties.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C₁₀H₈N₂OProvides the molecular weight for mass-based detection.
Molecular Weight 172.18 g/mol
Polarity Moderately PolarSuitable for both normal-phase and reversed-phase chromatography.[2][3]
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)Dictates the choice of injection solvent and mobile phase composition.
UV Absorbance Strong UV AbsorberAllows for straightforward detection using a PDA or UV-Vis detector.
Predicted XlogP 0.9[4]Indicates a degree of lipophilicity, suitable for reversed-phase separation.

Anticipated Impurities: Common impurities may arise from the synthetic route, which often involves the condensation of α-amino ketones with α-haloacetyl halides or similar precursors.[1] Potential impurities could include:

  • Unreacted starting materials (e.g., α-amino ketones, α-haloacetyl halides).

  • Side-products from incomplete cyclization or alternative reaction pathways.

  • Isomeric byproducts.

Strategic Workflow for Purification

The selection of the appropriate chromatographic technique is a critical decision. The following workflow provides a logical progression from crude material to a highly purified product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Purification Techniques cluster_3 Final Steps Crude Crude this compound TLC_HPLC TLC / Analytical HPLC Screening Crude->TLC_HPLC Analyze Polarity & Complexity Decision Select Primary Purification Method TLC_HPLC->Decision NP_Flash Normal-Phase Flash Chromatography (Large Scale, Gross Separation) Decision->NP_Flash High Polarity Difference RP_HPLC Reversed-Phase HPLC (High Resolution, Polishing) Decision->RP_HPLC Low Polarity Difference / Final Purity SFC Supercritical Fluid Chromatography (SFC) (Green, Fast Separation) Decision->SFC Speed & Sustainability Analysis Purity Analysis (UPLC-MS, NMR) NP_Flash->Analysis RP_HPLC->Analysis SFC->Analysis Purified Purified Product (>98%) Analysis->Purified Confirm Identity & Purity

Caption: General workflow for the purification of this compound.

Detailed Protocols

Protocol 1: Normal-Phase Flash Chromatography

Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having stronger interactions with the polar stationary phase and thus eluting later.[2][5] This technique is ideal for the initial, large-scale purification of crude reaction mixtures where the polarity difference between the target compound and major impurities is significant.

Instrumentation and Consumables:

  • Flash Chromatography System

  • Pre-packed Silica Gel Column

  • UV-Vis or Photodiode Array (PDA) Detector

  • Fraction Collector

Method Parameters:

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective polar stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientA common non-polar/polar solvent system. The gradient allows for the elution of a range of compounds with varying polarities.
Gradient Profile 0-100% Ethyl Acetate over 20 column volumesA broad gradient is effective for initial screening and purification of unknown crude mixtures.
Flow Rate 40 mL/min (for a 40g column)Adjust based on column size to maintain optimal linear velocity and separation efficiency.
Detection 254 nm and 280 nmThis compound is expected to have strong absorbance at these wavelengths due to its aromatic and heterocyclic nature.
Sample Loading Dry loading with silica gelPrevents solvent effects that can lead to band broadening and poor separation, especially for samples dissolved in strong solvents.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to the solution and evaporate the solvent to dryness to create a dry-loaded sample.

  • Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (100% Hexane) for at least 3-5 column volumes.

  • Method Execution: Load the dry sample onto the column. Begin the gradient elution and monitor the separation in real-time via the UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target compound.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to determine which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a high-resolution technique ideal for the final polishing of the product or for separating complex mixtures with closely eluting impurities.[6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Non-polar compounds are retained longer, while polar compounds elute earlier.[3]

Instrumentation and Consumables:

  • Preparative HPLC System

  • C18 Reversed-Phase Column

  • PDA Detector

  • Fraction Collector

Method Parameters:

ParameterRecommended SettingRationale
Stationary Phase C18-bonded Silica (e.g., 5 µm, 100 Å)The C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.[3]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA standard mobile phase for RP-HPLC. Formic acid is used to improve peak shape and as a modifier for mass spectrometry compatibility.
Gradient Profile 5-95% Acetonitrile over 30 minutesA typical gradient for separating compounds of moderate polarity.
Flow Rate 20 mL/min (for a 21.2 x 150 mm column)Adjust based on the column dimensions.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 254 nm and 280 nm
Injection Volume Dependent on sample concentration and column loading capacityDissolve the sample in a solvent compatible with the mobile phase (e.g., DMSO or a mixture of water/acetonitrile).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the partially purified or crude this compound in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample and run the gradient method.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical UPLC-MS to confirm purity and identity.

  • Lyophilization/Evaporation: Combine the pure fractions and remove the solvents, typically by lyophilization if the mobile phase is water-based, or by rotary evaporation.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[7][8] It is considered a "green" technology due to reduced organic solvent consumption and offers fast separations.[9] SFC is particularly effective for separating compounds that are challenging for traditional normal or reversed-phase HPLC.[8]

Instrumentation and Consumables:

  • Preparative SFC System

  • SFC-compatible Column (e.g., Diol, Amino, or Chiral stationary phases)

  • Back Pressure Regulator

  • PDA Detector

  • Cyclone Fraction Collector

Method Parameters:

ParameterRecommended SettingRationale
Stationary Phase Diol or Amino-propyl bonded silicaThese polar stationary phases are well-suited for SFC separations of moderately polar compounds.
Mobile Phase Supercritical CO₂ with a Methanol co-solvent gradientCO₂ is the primary non-polar mobile phase, and methanol is added as a polar modifier to increase the elution strength.[8]
Gradient Profile 5-40% Methanol over 10 minutesSFC gradients are typically steeper and faster than in HPLC due to the low viscosity of the mobile phase.[8]
Flow Rate 70 g/min (for a 21.2 x 150 mm column)SFC flow rates are often expressed in mass flow ( g/min ).
Back Pressure 120 barMaintaining a pressure above the critical point of CO₂ is essential.
Column Temperature 40 °CTemperature control is crucial for maintaining the supercritical state and ensuring reproducibility.[7]
Detection 254 nm and 280 nm

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the co-solvent (Methanol), to ensure miscibility with the mobile phase.

  • System Equilibration: Equilibrate the SFC system with the initial mobile phase conditions until the pressure and temperature are stable.

  • Injection and Separation: Inject the sample and execute the gradient program.

  • Fraction Collection: The eluent is depressurized post-detection, causing the CO₂ to vaporize, leaving the purified compound in the methanol co-solvent, which is then collected.

  • Purity Analysis: Analyze the collected fractions by analytical SFC or UPLC-MS.

  • Solvent Evaporation: Remove the methanol co-solvent to obtain the final product.

Troubleshooting Common Purification Issues

A systematic approach is key to resolving chromatographic problems.[10]

Troubleshooting_Flowchart cluster_symptoms Symptoms cluster_causes_solutions Potential Causes & Solutions Start Problem Observed Problem Identify the Symptom Start->Problem Peak_Fronting Peak Fronting/Tailing Problem->Peak_Fronting Asymmetric Peaks Poor_Resolution Poor Resolution Problem->Poor_Resolution Overlapping Peaks No_Elution No Peak Elution Problem->No_Elution Flat Baseline Ghost_Peaks Ghost Peaks Problem->Ghost_Peaks Unexpected Peaks Fronting_Cause Cause: Column Overload Solution: Reduce sample load Peak_Fronting->Fronting_Cause Tailing_Cause Cause: Secondary Interactions Solution: Add mobile phase modifier (e.g., acid/base) Peak_Fronting->Tailing_Cause Resolution_Cause1 Cause: Inappropriate Mobile Phase Solution: Optimize gradient Poor_Resolution->Resolution_Cause1 Resolution_Cause2 Cause: Wrong Stationary Phase Solution: Screen alternative columns Poor_Resolution->Resolution_Cause2 Elution_Cause Cause: Compound too strongly retained Solution: Increase mobile phase strength No_Elution->Elution_Cause Ghost_Cause Cause: Contamination Solution: Clean injector/column, use fresh solvents Ghost_Peaks->Ghost_Cause End Problem Resolved Fronting_Cause->End Tailing_Cause->End Resolution_Cause1->End Resolution_Cause2->End Elution_Cause->End Ghost_Cause->End

Caption: A troubleshooting flowchart for common chromatography issues.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of modern chromatographic techniques. For initial bulk purification, normal-phase flash chromatography offers an efficient and scalable solution. For achieving the highest levels of purity, reversed-phase HPLC provides superior resolution. Supercritical fluid chromatography presents a rapid and environmentally friendly alternative, particularly advantageous for high-throughput purification. By carefully considering the physicochemical properties of the target compound and potential impurities, and by following the detailed protocols and troubleshooting guides provided, researchers can confidently obtain high-purity this compound for their scientific endeavors.

References

Application Notes and Protocols for the Quantification of 5-phenyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the accurate quantification of 5-phenyl-1H-pyrazin-2-one, a heterocyclic compound of significant interest in pharmaceutical research and development. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a selection of analytical techniques to suit various laboratory capabilities and sample matrices. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing options for both routine quality control and sensitive bioanalytical applications. All methodologies are presented with a focus on adherence to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

Introduction to this compound and the Imperative for Accurate Quantification

This compound (MW: 172.18 g/mol ) is a pyrazinone derivative with a chemical structure that makes it a valuable scaffold in medicinal chemistry.[6][7] The pyrazinone core is present in numerous natural products and bioactive molecules, exhibiting a wide range of pharmacological activities.[7] As such, the development of novel therapeutic agents based on this scaffold necessitates the establishment of precise and reliable analytical methods for its quantification.

Accurate quantification is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control and stability testing. The ability to precisely measure the concentration of this compound in various matrices, including bulk drug substances, formulated products, and biological fluids, is critical for ensuring product safety, efficacy, and compliance with regulatory standards.

This guide provides the foundational methodologies to achieve this, focusing on the widely accessible and robust techniques of HPLC-UV and the highly sensitive and specific LC-MS/MS.

Principles of Quantification: Selecting the Appropriate Analytical Technique

The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a cornerstone technique for the analysis of pharmaceutical compounds. It separates the analyte of interest from other components in a mixture based on its interaction with a stationary phase (the column) and a mobile phase (the eluent). For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The phenyl and pyrazinone moieties of the molecule provide chromophores that absorb ultraviolet (UV) light, allowing for its detection and quantification. The amount of UV absorbance is directly proportional to the concentration of the analyte, a principle governed by the Beer-Lambert law.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion corresponding to the analyte's molecular weight. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from matrix components.[8][9][10]

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of this compound in bulk material and pharmaceutical formulations.

Rationale for Methodological Choices
  • Column: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is used. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The acidic additive helps to protonate any residual silanols on the stationary phase, leading to improved peak shape and reproducibility.

  • Detection Wavelength: The selection of the detection wavelength is critical for achieving optimal sensitivity. This is determined by analyzing the UV spectrum of this compound to identify the wavelength of maximum absorbance (λmax). Based on the pyrazinone and phenyl structures, a λmax in the range of 230-290 nm is expected.[11][12]

Experimental Protocol: HPLC-UV Quantification

3.2.1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B1-7 min: 30% to 80% B7-8 min: 80% B8-8.1 min: 80% to 30% B8.1-10 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength To be determined by λmax scan (e.g., 254 nm)
Column Temperature 30°C
Run Time 10 minutes

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase (at initial conditions) as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.

  • Sample Preparation (Formulation): Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.

3.2.4. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the linear regression equation.

Method Validation Summary (as per ICH Q2(R2))[1][2][3]

The developed HPLC method should be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally (e.g., ~0.3 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., ~1 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): < 2%Intermediate Precision (Inter-day): < 2%
Robustness The method should be insensitive to small, deliberate variations in parameters such as flow rate, column temperature, and mobile phase composition.

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Standard Stock Solution (1 mg/mL) working_std Working Standards (1-100 µg/mL) stock->working_std Dilution injection Inject Standards & Samples working_std->injection sample_prep Sample Preparation (in linearity range) sample_prep->injection hplc HPLC System Equilibration hplc->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (λmax) chromatography->detection calibration Construct Calibration Curve (Peak Area vs. Conc.) detection->calibration quantification Quantify Sample Concentration calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

LC-MS/MS Method for High-Sensitivity Quantification

This protocol is designed for the quantification of this compound in complex matrices, such as human plasma, where high sensitivity and specificity are required.

Rationale for Methodological Choices
  • Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate the analyte from the complex biological matrix and minimize matrix effects.[13] LLE is a simple and effective technique, while SPE can offer cleaner extracts and higher concentration factors.

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., this compound-d5) is highly recommended. The IS mimics the behavior of the analyte during sample preparation and ionization, correcting for variability and improving the accuracy and precision of the method.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for pyrazinone compounds, as the nitrogen atoms in the ring can be readily protonated to form [M+H]+ ions.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ions will be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.

Experimental Protocol: LC-MS/MS Quantification

4.2.1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

4.2.2. Instrumentation and LC-MS/MS Conditions

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Analytical Column C18 (e.g., Zorbax Eclipse XDB C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized for analyte retention and separation from matrix components.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: To be determined (e.g., m/z 173.1 -> [product ion])IS: To be determined (e.g., m/z 178.1 -> [product ion])
Ion Source Temperature 550°C

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

4.2.4. Data Analysis

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio versus the concentration of the calibration standards.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Bioanalytical Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.

Validation ParameterTypical Acceptance Criteria
Linearity and Range e.g., 0.1 - 100 ng/mL, with r² ≥ 0.99
Accuracy and Precision Intra- and inter-day accuracy within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Selectivity and Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.
Recovery The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term, long-term).

Workflow for LC-MS/MS Quantification in Plasma

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) is_spike Spike with Internal Standard plasma->is_spike lle Liquid-Liquid Extraction (MTBE) is_spike->lle evap Evaporation lle->evap reconstitution Reconstitution in Mobile Phase evap->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection peak_ratio Calculate Peak Area Ratio (Analyte/IS) detection->peak_ratio calibration Plot Calibration Curve peak_ratio->calibration quantification Determine Sample Concentration calibration->quantification

Caption: Workflow for the bioanalytical quantification of this compound.

Concluding Remarks

The analytical methods presented in this guide provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical challenge, with HPLC-UV being a reliable workhorse for routine analysis of bulk and formulated products, and LC-MS/MS offering the enhanced sensitivity and selectivity required for bioanalytical applications. It is imperative that any method based on these protocols be fully validated in the end-user's laboratory to ensure its performance is suitable for the intended purpose and complies with all relevant regulatory requirements.

References

Application Note: A Luminescence-Based Assay for Profiling 5-phenyl-1H-pyrazin-2-one as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.

Introduction: The Pursuit of Precision in Cancer Therapy

Protein tyrosine kinases (PTKs) are a vast and diverse family of enzymes that serve as fundamental regulators of cellular signaling.[1][2] They orchestrate a multitude of cellular processes, including growth, differentiation, metabolism, and motility, by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] The dysregulation of PTK activity, often through mutation or overexpression, is a well-established driver of numerous human diseases, particularly cancer.[1][3][4] This has firmly positioned PTKs as one of the most critical classes of targets for modern drug discovery.

The development of small molecule inhibitors that can selectively block the ATP-binding site of specific kinases has revolutionized cancer treatment. The pyrazin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors.[5][6][7] This application note provides a comprehensive, field-proven protocol for evaluating the inhibitory potential of a novel pyrazinone derivative, 5-phenyl-1H-pyrazin-2-one, against a representative receptor tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR).

We will detail a robust, high-throughput biochemical assay using the ADP-Glo™ Kinase Assay technology. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and a broad dynamic range suitable for screening both potent and weak inhibitors.[8][9][10]

Assay Principle: Quantifying Kinase Activity through ADP Detection

The ADP-Glo™ Kinase Assay is a homogeneous, bioluminescent method that determines kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11] The luminescent signal generated is directly proportional to the kinase activity.[8][12] The assay is performed in two sequential steps, providing a robust and reliable readout.

  • Step 1: Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor (this compound). After incubation, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial because it eliminates the primary source of background signal, ensuring that the light generated in the second step is solely from the ADP produced by the kinase.

  • Step 2: ADP Conversion & Signal Generation: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable, "glow-style" luminescent signal.[9][13]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP Conversion & Signal Generation Kinase_Reaction Kinase + Substrate + ATP + Inhibitor (this compound) ADP_Produced ADP + Phospho-Substrate + Remaining ATP Kinase_Reaction->ADP_Produced Incubation ATP_Depletion Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) ADP_Produced->ATP_Depletion ADP_Only ADP + Phospho-Substrate ATP_Depletion->ADP_Only Add_Detection Add Kinase Detection Reagent (ADP -> ATP Conversion) ADP_Only->Add_Detection New_ATP Newly Synthesized ATP Add_Detection->New_ATP Luciferase Luciferase + Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)Storage
This compoundBiosynthABA84472-20°C (Solid)
ADP-Glo™ Kinase AssayPromegaV9101-20°C
Recombinant Human EGFR, ActiveBPS Bioscience40160-80°C
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275-20°C
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699-20°C
Dimethyl Sulfoxide (DMSO), Hybri-Max™Sigma-AldrichD2650Room Temperature
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
Tris-HCl, MgCl₂, MnCl₂, BSASigma-AldrichVariousRoom Temperature
Nuclease-Free WaterVariousVariousRoom Temperature
Solid White, Low-Volume 384-well Assay PlatesCorning3572Room Temperature
Plate SealerVariousVariousRoom Temperature

Experimental Protocol: Biochemical IC₅₀ Determination

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against EGFR.

Reagent Preparation
  • 10 mM this compound Stock: Dissolve the compound in 100% DMSO to a final concentration of 10 mM. Aliquot and store at -20°C to avoid freeze-thaw cycles.[14]

  • Kinase Buffer (1X): 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.[15] Prepare fresh from stock solutions before use.

  • ATP Stock (10 mM): Dissolve ATP in nuclease-free water. Check the concentration spectrophotometrically and adjust as needed. Aliquot and store at -20°C.

  • EGFR Working Solution: Thaw recombinant EGFR on ice. Dilute to the desired working concentration (e.g., 2 ng/µL) in 1X Kinase Buffer. Keep on ice. Expert Tip: The optimal enzyme concentration should be determined empirically to achieve 10-30% ATP-to-ADP conversion in the assay window.

  • Substrate Working Solution: Prepare a working solution of Poly(Glu, Tyr) at the desired concentration (e.g., 0.2 mg/mL) in nuclease-free water.

  • ATP Working Solution: Dilute the 10 mM ATP stock in 1X Kinase Buffer to the desired concentration. Causality Insight: For ATP-competitive inhibitors, the apparent IC₅₀ is highly dependent on the ATP concentration. It is standard practice to run the assay at the Km value of ATP for the specific kinase to accurately compare potencies.[16]

Assay Workflow

The following procedure is for a 5 µL final reaction volume in a 384-well plate.

Assay_Workflow start Start prep_inhibitor 1. Prepare 11-point serial dilution of this compound in 5% DMSO. start->prep_inhibitor add_inhibitor 2. Add 1 µL of inhibitor dilution or 5% DMSO control to wells. prep_inhibitor->add_inhibitor add_enzyme_substrate 3. Add 2 µL of Enzyme/Substrate Mix (EGFR + Poly(Glu,Tyr)). add_inhibitor->add_enzyme_substrate add_atp 4. Add 2 µL of ATP solution to initiate the kinase reaction. add_enzyme_substrate->add_atp incubate_kinase 5. Seal plate and incubate at room temperature for 60 min. add_atp->incubate_kinase add_adpglo 6. Add 5 µL of ADP-Glo™ Reagent. incubate_kinase->add_adpglo incubate_depletion 7. Incubate at room temperature for 40 min. add_adpglo->incubate_depletion add_detection 8. Add 10 µL of Kinase Detection Reagent. incubate_depletion->add_detection incubate_luminescence 9. Incubate at room temperature for 30 min. add_detection->incubate_luminescence read_plate 10. Read luminescence on a plate reader. incubate_luminescence->read_plate end End: Data Analysis read_plate->end

Caption: Step-by-step workflow for the biochemical inhibition assay.

Detailed Procedural Steps
  • Inhibitor Dilution: Prepare a serial dilution series (e.g., 11-point, 1:3 dilution) of this compound starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should not exceed 1%.[17]

  • Plate Setup:

    • Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well plate.

    • For the 100% activity control (no inhibition), add 1 µL of 5% DMSO.

    • For the 0% activity control (background), add 1 µL of 5% DMSO to separate wells.

  • Enzyme/Substrate Addition: Prepare a 2X master mix of EGFR and Poly(Glu, Tyr) substrate in 1X Kinase Buffer. Add 2 µL of this mix to all wells except the 0% activity control wells. To the 0% activity wells, add 2 µL of a mix containing only the substrate.

  • Initiate Reaction: Add 2 µL of the ATP working solution to all wells to start the reaction. The total volume is now 5 µL.

  • Kinase Incubation: Seal the plate and incubate at room temperature for 60 minutes.[18]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix gently and incubate at room temperature for 40 minutes.[18][19]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. Mix gently and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[18][19]

  • Data Acquisition: Remove the plate seal and measure luminescence using a plate-reading luminometer.

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • Average the luminescence values for each control and inhibitor concentration.

    • Correct all readings by subtracting the average background (0% activity control).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a measure of assay quality and suitability for high-throughput screening. A value > 0.5 indicates an excellent assay.[20]

    • Calculate using the formula: Z' = 1 - ( (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low| ) (Where High = No Inhibition control, Low = Background control)

Example Data Presentation Table
CompoundTarget KinaseIC₅₀ (nM) [95% CI]Hill SlopeZ'-factor
This compoundEGFRCalculated ValueValue> 0.7
Staurosporine (Control)EGFRKnown ValueValue> 0.7

Advanced Application: Cell-Based Target Engagement

While biochemical assays are excellent for determining direct inhibitory potency, a cell-based assay is a critical next step to confirm activity in a more physiologically relevant context.[21][22] This helps assess crucial drug-like properties such as cell membrane permeability and competition with high intracellular ATP concentrations.[16]

A recommended approach is to use a cell line that overexpresses the target kinase, such as the A431 human epidermoid carcinoma cell line for EGFR.[3] The protocol involves treating the cells with this compound, followed by cell lysis and detection of the phosphorylation status of EGFR or a key downstream substrate (e.g., ERK) via Western Blot or a quantitative immunoassay. A reduction in phosphorylation indicates successful target engagement in a cellular environment.

Signaling_Pathway ligand EGF Ligand receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain ligand->receptor:f0 adp ADP receptor:f2->adp downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) receptor->downstream Phosphorylation Cascade inhibitor This compound inhibitor->receptor:f2 Inhibition atp ATP atp->receptor:f2 response Cellular Responses (Proliferation, Survival) downstream->response

Caption: Simplified EGFR signaling pathway and the site of action for an ATP-competitive inhibitor.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or Low Inhibition Observed - Compound is insoluble or degraded.- ATP concentration is too high.- Kinase is inactive.- Prepare a fresh stock solution of the inhibitor and visually inspect for precipitation.[16]- Perform the assay at an ATP concentration near the Km for the kinase.[16]- Test kinase activity with a known potent inhibitor (e.g., Staurosporine).
High Variability Between Replicates - Pipetting errors, especially with small volumes.- Inconsistent mixing.- "Edge effect" in the microplate.- Use calibrated pipettes and practice consistent technique. Use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after reagent addition.- Avoid using the outermost wells of the plate; fill them with buffer to create a humidity barrier.[16]
High Background Signal - Luciferase inhibition by the test compound.- Contaminated reagents.- Run a counterscreen to test for direct inhibition of luciferase.[23]- Use fresh, high-quality reagents and nuclease-free water.
Discrepancy with Cell-Based Data - Poor cell permeability of the compound.- High intracellular ATP concentration outcompetes the inhibitor.- This is a common and important finding. It suggests the compound may require medicinal chemistry optimization to improve its cellular activity.[16]

References

Application Notes and Protocols for the Development of 5-phenyl-1H-pyrazin-2-one in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 5-phenyl-1H-pyrazin-2-one in Autoimmunity

Autoimmune diseases, a class of chronic illnesses characterized by the immune system erroneously attacking the body's own tissues, represent a significant and growing global health challenge. Pathologies such as rheumatoid arthritis (RA) and multiple sclerosis (MS) are driven by complex inflammatory cascades, often involving dysregulated cytokine signaling pathways. The pyrazinone scaffold has garnered considerable attention in medicinal chemistry due to the diverse biological activities of its derivatives, including anti-inflammatory properties.[1][2] this compound is a small molecule belonging to this class, and its structural features suggest potential for modulating key inflammatory pathways implicated in autoimmunity.

While direct evidence for the efficacy of this compound in autoimmune models is currently limited, the broader family of pyrazole and pyrazinone derivatives has demonstrated promising anti-inflammatory effects. Studies on related compounds have shown inhibition of pro-inflammatory mediators like TNF-α and activity in animal models of arthritis.[3][4] This document provides a comprehensive guide for the preclinical development of this compound, outlining a strategic series of in vitro and in vivo studies to elucidate its therapeutic potential and mechanism of action in the context of autoimmune diseases.

The proposed mechanistic rationale for investigating this compound centers on its potential to interfere with pivotal intracellular signaling pathways, namely the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and nuclear factor-kappa B (NF-κB) pathways. These pathways are central to the production of inflammatory cytokines and the differentiation and function of immune cells that drive autoimmune pathology.

Part 1: Synthesis and Characterization of this compound

A fundamental prerequisite for biological evaluation is the efficient and scalable synthesis of the target compound. Various synthetic routes for 2(1H)-pyrazinones have been described in the literature.[1] A common and effective method involves the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide, followed by cyclization.[1]

General Synthetic Protocol:

A plausible synthetic route to this compound is outlined below. This should be optimized for yield and purity.

  • Step 1: Synthesis of 2-amino-1-phenylethanone. This can be achieved through various methods, such as the Gabriel synthesis starting from 2-bromo-1-phenylethanone.

  • Step 2: Acylation of 2-amino-1-phenylethanone. The amino ketone is reacted with an α-haloacetyl halide, for instance, chloroacetyl chloride, in the presence of a base to form the corresponding N-(2-oxo-2-phenylethyl)acetamide derivative.

  • Step 3: Cyclization and Dehydrogenation. The resulting intermediate is then treated with a source of ammonia, such as hexamethylenetetramine, followed by an oxidation step to yield the this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₈N₂OPubChem CID: 599037[5]
Molecular Weight172.18 g/mol PubChem CID: 599037[5]
AppearanceSolid-
SolubilityTo be determined experimentally in relevant solvents (e.g., DMSO, ethanol)-

Part 2: In Vitro Evaluation of Immunomodulatory Activity

A tiered in vitro screening approach is essential to determine the biological activity of this compound before progressing to more complex and resource-intensive in vivo models.

Initial Screening: Cytotoxicity and Anti-inflammatory Potential

Objective: To assess the cytotoxicity of this compound and its ability to suppress inflammatory responses in immune cells.

Cell Lines:

  • RAW 264.7 (murine macrophage-like cells): A standard cell line for screening anti-inflammatory compounds.

  • Primary murine bone marrow-derived macrophages (BMDMs): More physiologically relevant than cell lines.

  • Human peripheral blood mononuclear cells (PBMCs): To assess effects on human immune cells.

Protocol 1: MTT Assay for Cytotoxicity

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

  • Treat the cells with a concentration range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production

  • Seed RAW 264.7 cells or BMDMs in a 24-well plate at a density of 5 x 10⁵ cells/well and allow to adhere.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure NO production using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.

Mechanistic Assays: Targeting Key Signaling Pathways

Based on the initial screening results, further investigation into the mechanism of action is warranted. The following assays will probe the effect of this compound on the NF-κB and JAK/STAT pathways.

Protocol 3: NF-κB Reporter Assay

  • Utilize a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[6][7][8]

  • Seed the reporter cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB pathway.

Protocol 4: Western Blot Analysis of JAK/STAT and NF-κB Signaling

  • Treat immune cells (e.g., BMDMs or PBMCs) with this compound followed by stimulation with an appropriate cytokine (e.g., IFN-γ for STAT1, IL-6 for STAT3) or LPS for NF-κB.

  • Prepare whole-cell lysates at various time points post-stimulation.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins:

    • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65

    • JAK/STAT Pathway: p-JAK1, JAK1, p-JAK2, JAK2, p-STAT1, STAT1, p-STAT3, STAT3

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Quantify band intensities to determine the effect of the compound on protein phosphorylation.

Visualization of Proposed Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates TLR4 TLR4 IKK IKK TLR4->IKK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer dimerizes IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active NF-κB (p50/p65) NFkB->NFkB_active translocates Compound 5-phenyl-1H- pyrazin-2-one Compound->JAK inhibits? Compound->IKK inhibits? Gene_Expression Pro-inflammatory Gene Expression STAT_dimer->Gene_Expression translocates & activates NFkB_active->Gene_Expression activates Cytokine Cytokine Cytokine->Cytokine_Receptor LPS LPS LPS->TLR4

Caption: Proposed inhibitory mechanism of this compound on JAK/STAT and NF-κB pathways.

Part 3: In Vivo Evaluation in Autoimmune Disease Models

Following successful in vitro characterization, the efficacy of this compound must be evaluated in relevant animal models of autoimmune disease.

Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis

EAE is the most commonly used animal model for human multiple sclerosis, characterized by CNS inflammation, demyelination, and paralysis.

Model Induction:

  • Mouse Strain: C57BL/6 mice (female, 8-12 weeks old) are commonly used.

  • Antigen: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (MOG₃₅₋₅₅).

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis Toxin (PTX): To permeabilize the blood-brain barrier.

Protocol 5: Prophylactic Treatment in EAE

  • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

  • Administer PTX intraperitoneally on day 0 and day 2.

  • Begin daily treatment with this compound (dose to be determined by pharmacokinetic studies, e.g., 10, 30, 100 mg/kg) or vehicle control, starting from day 0.

  • Monitor mice daily for clinical signs of EAE and body weight.

  • Score clinical signs on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • At the end of the study (e.g., day 21-28), collect spinal cords for histological analysis (H&E for inflammation, Luxol Fast Blue for demyelination) and immune cell infiltration analysis by flow cytometry.

Visualization of EAE Workflow:

G cluster_0 Induction Phase cluster_1 Disease Progression cluster_2 Endpoint Analysis Day0 Day 0: Immunization (MOG/CFA) PTX injection Start Treatment Day2 Day 2: PTX injection Day0->Day2 Monitoring Daily: Clinical Scoring Body Weight Day2->Monitoring Endpoint Day 21-28: Sacrifice Histology Flow Cytometry Monitoring->Endpoint

Caption: Experimental workflow for prophylactic treatment in the EAE model.

Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis

CIA is a widely used model for RA, exhibiting key pathological features such as synovitis and joint destruction.

Model Induction:

  • Mouse Strain: DBA/1 mice (male, 8-10 weeks old) are highly susceptible.

  • Antigen: Bovine or chicken type II collagen.

  • Adjuvant: Complete Freund's Adjuvant (CFA).

Protocol 6: Therapeutic Treatment in CIA

  • On day 0, immunize mice with an emulsion of type II collagen in CFA at the base of the tail.

  • On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Monitor mice for the onset of arthritis (joint swelling and redness).

  • Once clinical signs appear, randomize mice into treatment groups.

  • Begin daily treatment with this compound or vehicle control.

  • Score arthritis severity in each paw on a scale of 0-4:

    • 0: No swelling or erythema

    • 1: Mild swelling and/or erythema

    • 2: Moderate swelling and erythema

    • 3: Severe swelling and erythema extending to the entire paw

    • 4: Maximal inflammation with joint deformity

  • The maximum score per mouse is 16.

  • At the end of the study, collect paws for histological analysis (H&E for inflammation, Safranin O for cartilage damage) and measure serum levels of inflammatory cytokines and anti-collagen antibodies.

Data Presentation for In Vivo Studies:

Treatment GroupMean Clinical Score (EAE)Mean Arthritis Score (CIA)Paw Swelling (mm) (CIA)
Vehicle ControlTo be determinedTo be determinedTo be determined
This compound (Low Dose)To be determinedTo be determinedTo be determined
This compound (High Dose)To be determinedTo be determinedTo be determined
Positive Control (e.g., Dexamethasone)To be determinedTo be determinedTo be determined

Part 4: Pharmacokinetics and Toxicology

Preliminary pharmacokinetic (PK) and toxicology studies are crucial for dose selection and safety assessment.

Pharmacokinetics:

  • Administer this compound intravenously and orally to rodents.

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Determine key PK parameters: half-life, clearance, volume of distribution, and oral bioavailability.

Toxicology:

  • Conduct acute and sub-chronic toxicity studies in rodents.

  • Administer increasing doses of the compound and monitor for adverse effects, changes in body weight, and organ pathology.

Conclusion and Future Directions

This document provides a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for autoimmune diseases. The proposed studies are designed to systematically assess its immunomodulatory activity, elucidate its mechanism of action, and establish its efficacy in relevant disease models. Positive outcomes from these investigations would provide a strong rationale for further development, including IND-enabling studies and eventual clinical trials. The exploration of this and other novel pyrazinone derivatives may lead to the discovery of new and effective treatments for patients suffering from debilitating autoimmune conditions.

References

Application Notes and Protocols for the Synthesis of 5-phenyl-1H-pyrazin-2-one Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-phenyl-1H-pyrazin-2-one in Modern Drug Discovery

The this compound core is a prominent heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Recognized as a "privileged structure," this pyrazinone framework demonstrates the ability to bind to a diverse range of biological targets, rendering it a valuable template for the design and development of novel therapeutic agents.[1] Analogs and derivatives of this scaffold have shown a wide spectrum of biological activities, with notable applications in oncology, inflammation, and infectious diseases.

The versatility of the pyrazinone ring, coupled with the synthetic tractability to introduce various substituents, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A key synthetic strategy for the construction of the 2(1H)-pyrazinone core is the condensation reaction between α-amino acid amides and 1,2-dicarbonyl compounds, a method pioneered by Jones and later refined by Karmas and Spoerri.[1] This approach offers a convergent and efficient route to a wide array of substituted pyrazinones.

This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, with a focus on detailed, field-proven protocols. We will delve into the mechanistic underpinnings of the key synthetic transformations and provide practical guidance for researchers, scientists, and drug development professionals engaged in the exploration of this important class of molecules.

Core Synthetic Strategy: The Jones and Karmas-Spoerri Pyrazinone Synthesis

The cornerstone of the synthetic approach detailed herein is the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This reaction proceeds through a cascade of imine formation, cyclization, and dehydration to afford the pyrazinone ring. The regioselectivity of the reaction, particularly with unsymmetrical 1,2-dicarbonyls like phenylglyoxal, is a critical consideration.

Mechanistic Insight

The reaction is believed to initiate with the nucleophilic attack of the primary amine of the α-amino amide onto one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs, where the amide nitrogen attacks the remaining carbonyl group. A final dehydration step yields the aromatic 2(1H)-pyrazinone ring. The use of a base facilitates the deprotonation steps and promotes the cyclization.

A simplified mechanistic workflow is depicted below:

Pyrazinone_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_amino_amide α-Amino Amide imine Imine Formation alpha_amino_amide->imine Condensation dicarbonyl 1,2-Dicarbonyl (e.g., Phenylglyoxal) dicarbonyl->imine cyclized_intermediate Intramolecular Cyclization imine->cyclized_intermediate Tautomerization & Cyclization pyrazinone This compound cyclized_intermediate->pyrazinone Dehydration

Caption: Generalized workflow of the Jones and Karmas-Spoerri pyrazinone synthesis.

Detailed Synthetic Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound and a representative analog. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of this compound

This protocol details the base-mediated condensation of 2-aminoacetamide hydrochloride with phenylglyoxal monohydrate.

Materials and Reagents:

  • 2-Aminoacetamide hydrochloride

  • Phenylglyoxal monohydrate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoacetamide hydrochloride (1.11 g, 10 mmol) in 50 mL of ethanol.

  • To this solution, add a solution of sodium hydroxide (0.40 g, 10 mmol) in 10 mL of water. Stir for 15 minutes at room temperature to liberate the free aminoacetamide.

  • Add phenylglyoxal monohydrate (1.52 g, 10 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl to a pH of ~7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure this compound.

  • Characterization: The final product should be a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 3-Methyl-5-phenyl-1H-pyrazin-2-one

This protocol outlines the synthesis of a 3-substituted analog using alaninamide hydrochloride.

Materials and Reagents:

  • Alaninamide hydrochloride

  • Phenylglyoxal monohydrate

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, suspend alaninamide hydrochloride (1.25 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 40 mL of methanol.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add a solution of phenylglyoxal monohydrate (1.52 g, 10 mmol) in 10 mL of methanol to the flask.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by TLC (eluent: 7:3 ethyl acetate/hexanes).

  • Isolation and Purification:

    • Once the reaction is complete, filter the mixture to remove inorganic salts and wash the solid with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Data Presentation: Synthesis of this compound Analogs

The following table summarizes the typical yields for the synthesis of various this compound analogs prepared via the condensation of substituted α-amino amides with phenylglyoxal.

Entry α-Amino Amide Product Typical Yield (%) Reference
1GlycinamideThis compound60-75[2]
2Alaninamide3-Methyl-5-phenyl-1H-pyrazin-2-one55-70[2]
3Valinamide3-Isopropyl-5-phenyl-1H-pyrazin-2-one50-65[2]
4Leucinamide3-Isobutyl-5-phenyl-1H-pyrazin-2-one50-60[2]
5Phenylalaninamide3-Benzyl-5-phenyl-1H-pyrazin-2-one45-60[2]

Visualization of Synthetic Workflow

The general workflow for the synthesis and subsequent diversification of the this compound scaffold is illustrated below.

Pyrazinone_Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies start α-Amino Amide + Phenylglyoxal condensation Base-mediated Condensation start->condensation pyrazinone_core This compound Scaffold condensation->pyrazinone_core n_alkylation N-Alkylation/ N-Arylation pyrazinone_core->n_alkylation Electrophile, Base halogenation Halogenation at C3/C6 pyrazinone_core->halogenation NBS, NCS, etc. cross_coupling Palladium-catalyzed Cross-Coupling halogenation->cross_coupling Boronic acids, Amines, etc.

Caption: Synthetic workflow for this compound and its derivatives.

Conclusion and Future Directions

The synthetic protocols detailed in this application note provide a robust and reliable methodology for accessing this compound and its analogs. The Jones and Karmas-Spoerri condensation remains a highly effective and versatile method for constructing this privileged heterocyclic core. The ability to readily introduce a wide range of substituents at various positions on the pyrazinone ring underscores its importance in the generation of compound libraries for drug discovery screening. Further exploration of this scaffold, particularly in the context of kinase inhibition and other therapeutically relevant targets, is warranted and holds significant promise for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-phenyl-1H-pyrazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The 2(1H)-pyrazinone core is a valuable scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active molecules.[1][2] Achieving a high yield of pure this compound is a critical step in many research and development pipelines.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing this compound?

The most prevalent and robust method for synthesizing this and similar 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1] For the target molecule, this compound, the typical starting materials are glycinamide (or its hydrochloride salt) and phenylglyoxal . This reaction is favored for its operational simplicity and the ready availability of the starting materials.

Q2: My reaction has a very low yield. What are the most likely initial culprits?

Low yield is the most common complaint. The primary factors to investigate immediately are:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.[3]

  • Incorrect pH: The initial condensation step is often favored by a slightly alkaline medium, but the optimal pH can be substrate-dependent.[3]

  • Reagent Quality: Impurities in either the glycinamide or phenylglyoxal can significantly hinder the reaction or promote side-product formation.[3] Phenylglyoxal, in particular, can be prone to self-condensation or exist as a hydrate, which can affect stoichiometry.

Q3: How do I monitor the progress of the reaction effectively?

Active monitoring is crucial to prevent the formation of degradation products from over-heating or extended reaction times.[3]

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the consumption of your starting materials and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the formation of the desired product by its mass and track the disappearance of reactants.

Q4: Is the final product, this compound, stable?

While generally stable, pyrazinone rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[3] It is advisable to perform workup and purification steps under neutral or mildly acidic/basic conditions and to avoid excessive heat during solvent evaporation.

Visualizing the Core Reaction and Troubleshooting Logic

Understanding the reaction pathway and having a logical troubleshooting workflow are essential for efficient problem-solving.

General Reaction Mechanism

The synthesis proceeds through an initial condensation to form an imine, followed by cyclization and dehydration.

G Reactants Glycinamide + Phenylglyoxal Imine Imine Intermediate (Schiff Base) Reactants->Imine Condensation (-H2O) Cyclized Cyclized Intermediate (Dihydropyrazinone) Imine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Oxidation/ Dehydration (-H2O) G Start Problem: Low Yield of Product Check_Purity 1. Verify Reagent Purity (NMR, mp, etc.) Start->Check_Purity Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Purification Process Start->Check_Workup Purify Solution: Purify/recrystallize starting materials. Use fresh phenylglyoxal. Check_Purity->Purify Impurities Detected Incomplete Is reaction incomplete? (Check TLC/LC-MS) Check_Conditions->Incomplete Extend Solution: Increase reaction time or temperature moderately. Incomplete->Extend Yes Side_Products Are there significant side products? Incomplete->Side_Products No Optimize Solution: Optimize pH, lower temperature, change solvent. Side_Products->Optimize Yes Side_Products->Check_Workup No Losses Are there losses during extraction or chromatography? Check_Workup->Losses Refine_Purification Solution: Optimize extraction pH. Use alternative chromatography (e.g., different phase/solvent). Losses->Refine_Purification Yes

References

Pyrazinone Synthesis Technical Support Center: A Guide to Troubleshooting and Prevention of Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of pyrazinone scaffolds. Here, we provide in-depth troubleshooting advice and preventative strategies in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven insights. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target pyrazinones.

Section 1: Troubleshooting Low Product Yield

Low yields are a frequent challenge in pyrazinone synthesis. This section addresses the common culprits and provides systematic solutions.

Q1: My pyrazinone synthesis is resulting in a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in pyrazinone synthesis can often be attributed to several factors, including incomplete reactions, degradation of starting materials or products, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Causality and Expert Insights:

The most common method for pyrazinone synthesis involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1] This reaction is sensitive to several parameters that can impact its efficiency.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction duration.[1]

  • Decomposition: The α-amino acid amide starting material can be prone to decomposition, especially in a strong alkaline medium. Similarly, the pyrazinone product itself might not be stable under prolonged heating or harsh pH conditions.[1]

  • Suboptimal pH: The pH of the reaction medium is critical. A slightly alkaline environment is often necessary to facilitate the initial condensation, but an excessively high pH can lead to the degradation of the reactants.[1]

  • Poor Reagent Quality: Impurities in the starting materials, such as the α-amino acid amide or the 1,2-dicarbonyl compound, can introduce competing side reactions, thereby lowering the yield of the desired product.[1]

Troubleshooting Workflow:

G start Low Yield Observed check_completion Monitor Reaction by TLC/LC-MS Is the reaction complete? start->check_completion increase_time_temp Increase reaction time or temperature. Consider microwave synthesis. check_completion->increase_time_temp No check_purity Assess Purity of Starting Materials (α-amino acid amide, 1,2-dicarbonyl) check_completion->check_purity Yes success Improved Yield increase_time_temp->success purify_reagents Purify starting materials (recrystallization, chromatography). check_purity->purify_reagents Impure check_pH Evaluate Reaction pH check_purity->check_pH Pure purify_reagents->success optimize_pH Systematically vary pH. Consider in situ neutralization of α-amino acid amide hydrohalide salt. check_pH->optimize_pH Not Optimal check_degradation Analyze for Degradation Products check_pH->check_degradation Optimal optimize_pH->success reduce_temp_time Reduce reaction temperature or time. check_degradation->reduce_temp_time Degradation Observed check_degradation->success No Degradation reduce_temp_time->success G start Unsymmetrical 1,2-Dicarbonyl + α-Amino Acid Amide path_a Attack at Carbonyl A start->path_a path_b Attack at Carbonyl B start->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b G start 2 x α-Amino Acid Amide condensation Condensation (-2 H₂O) start->condensation product 2,5-Diketopiperazine (Byproduct) condensation->product

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of 2(1H)-pyrazinones. Pyrazinones are crucial scaffolds in a vast array of natural products and bioactive molecules, making their efficient synthesis a key objective in medicinal chemistry and materials science.[1][2][3][4]

This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the yield, purity, and scalability of your reactions.

Section 1: Foundational Principles of Pyrazinone Synthesis

One of the most robust and widely utilized methods for constructing the 2(1H)-pyrazinone core is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2][5] This method, often referred to as the Jones and Karmas and Spoerri procedure, is valued for its versatility and one-pot nature.[5] The fundamental transformation involves the formation of two new bonds to create the heterocyclic ring.

The general mechanism proceeds through an initial condensation to form a dihydropyrazinone intermediate, which is subsequently oxidized to the aromatic pyrazinone product. Understanding this pathway is critical for diagnosing issues related to yield and side product formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during pyrazinone synthesis in a practical question-and-answer format.

Q1: Why is my reaction yield consistently low or zero?

Low or no yield is one of the most frequent issues. The cause can often be traced back to several key factors related to reaction kinetics and reactant stability.

Potential Cause 1: Incomplete Reaction The reaction may not have reached completion due to insufficient energy or time.

  • Causality: The condensation and subsequent cyclization steps require a certain activation energy. If the temperature is too low or the reaction time is too short, the equilibrium will favor the starting materials.

  • Troubleshooting & Optimization:

    • Increase Reaction Time/Temperature: Systematically increase the reaction time and/or temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal point.[5] Be cautious, as excessive heat can lead to degradation.[5]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by promoting efficient and uniform heating.[5][6]

Potential Cause 2: Suboptimal pH The pH of the reaction medium is critical for the initial nucleophilic attack and condensation.

  • Causality: A slightly alkaline medium is often required to deprotonate the amino group of the α-amino acid amide, increasing its nucleophilicity for attack on the dicarbonyl. However, excessively basic conditions can promote side reactions or decomposition.

  • Troubleshooting & Optimization:

    • pH Optimization: If possible, perform small-scale trials at different pH values to identify the optimal range for your specific substrates. A pH of 11.0 or higher has been found beneficial in some related pyrazine syntheses.[5]

    • Choice of Base: Common bases include sodium hydroxide, potassium hydroxide, or organic bases like piperidine.[1][2] The choice can influence solubility and reactivity.

Potential Cause 3: Reactant Instability or Poor Quality The integrity of your starting materials is paramount.

  • Causality: α-Amino acid amides can be unstable, particularly in their free base form.[1][2][5] Impurities in either the amino amide or the dicarbonyl compound can inhibit the reaction or lead to undesired side products.[5][7]

  • Troubleshooting & Optimization:

    • Use Hydrohalide Salts: Start with the more stable hydrohalide salt of the α-amino acid amide and neutralize it in situ just before the reaction.[1][2][5] This minimizes decomposition.

    • Verify Purity: Always ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.[5][7]

Q2: How can I control the regioselectivity of the condensation?

When using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), the formation of two distinct regioisomers is possible, which can create significant purification challenges.[1][2][5]

Potential Cause: Competing Reaction Pathways The two carbonyl groups of the unsymmetrical dicarbonyl have different electronic and steric environments, leading to two possible sites for the initial nucleophilic attack.

  • Causality: The outcome is determined by a delicate balance of steric hindrance and the electrophilicity of the two carbonyl carbons.[8] The more electrophilic and less sterically hindered carbonyl is typically favored.

  • Troubleshooting & Optimization:

    • Use Symmetrical Dicarbonyls: The most straightforward solution is to use a symmetrical 1,2-dicarbonyl compound like glyoxal or biacetyl, which will yield only a single product.[5]

    • Reaction Additives: The addition of sodium bisulfite to reactions with methylglyoxal has been shown to favor the formation of the 6-methyl isomer over the 5-methyl isomer.[1][2]

    • Solvent Effects: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase regioselectivity in the related synthesis of pyrazoles and can be explored for pyrazinone synthesis.[9] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.

Q3: I'm observing significant side product formation. What are they and how can I minimize them?

Beyond regioisomers, other side products can complicate your reaction mixture and reduce the yield of the desired pyrazinone.

Potential Cause 1: Self-Condensation Either the α-amino acid amide or the 1,2-dicarbonyl can react with itself.

  • Causality: This is a competing reaction pathway that becomes more prevalent with incorrect stoichiometry or at elevated temperatures.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Ensure the correct molar ratios of your reactants are used. A slow addition of one reactant to the other can sometimes favor the cross-condensation over self-condensation.

    • Optimize Temperature: Lowering the reaction temperature may reduce the rate of self-condensation more than the desired reaction.[7]

Potential Cause 2: Dehalogenation or Double Substitution In syntheses involving halogenated pyrazinones, these are common side reactions.

  • Causality: Halogenated pyrazinones can undergo reductive dehalogenation under certain conditions. If the product is still reactive, a second nucleophilic attack can lead to disubstituted pyrazinones.[5]

  • Troubleshooting & Optimization:

    • Careful Stoichiometry: Use a stoichiometric amount of the nucleophile to minimize double substitution.[5]

    • Reaction Monitoring: Monitor the reaction closely and stop it once the monosubstituted product is maximized to prevent further reaction.

Q4: My final product is difficult to purify. What are the best practices?

Purification can be challenging, especially when dealing with polar compounds or mixtures of very similar products like regioisomers.

Troubleshooting & Optimization:

  • Aqueous Workup: Begin with a liquid-liquid extraction to remove water-soluble impurities like unreacted starting materials or salts.[5] Adjusting the pH of the aqueous layer can help remove acidic or basic byproducts.[5] For pyrazine purification, extraction with hexane has been shown to be effective at excluding polar imidazole impurities, a strategy that could be adapted for pyrazinones.[10]

  • Column Chromatography: This is the most common technique for purifying pyrazinones.[5]

    • Stationary Phase: Silica gel is standard.[10] For particularly challenging separations, consider using C18-bonded reverse-phase silica.[10]

    • Mobile Phase: A gradient elution, often with a hexane/ethyl acetate system, can effectively separate components.[10]

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.[11][12] Screening various solvents is often necessary to find the ideal system.

  • Preparative HPLC: For obtaining final compounds with very high purity (>98%), preparative HPLC is the method of choice, especially for separating stubborn regioisomers.[11]

Section 3: Experimental Protocols & Data

Protocol: General Synthesis of a 2(1H)-Pyrazinone

This protocol provides a generalized procedure for the condensation of an α-amino acid amide hydrochloride with a 1,2-dicarbonyl compound.

Materials:

  • α-Amino acid amide hydrochloride (1.0 eq)

  • 1,2-Dicarbonyl compound (1.0 - 1.1 eq)

  • Base (e.g., NaOH, KOH, or piperidine)

  • Solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • Preparation of Free Amine: Dissolve the α-amino acid amide hydrochloride in the chosen solvent.

  • Neutralization: Cool the solution in an ice bath and slowly add an aqueous solution of the base until the pH is alkaline.

  • Condensation: Add the 1,2-dicarbonyl compound to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.[5]

  • Work-up: After cooling, if a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[5] Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield the pure 2(1H)-pyrazinone.[5]

Table 1: Key Parameter Optimization
ParameterTypical RangeEffect on ReactionTroubleshooting & Optimization Tip
Temperature 50°C - RefluxHigher temperatures increase reaction rate but may also promote decomposition and side reactions.[5]Start at a moderate temperature (e.g., 60-80°C) and increase incrementally while monitoring by TLC/LC-MS to find the optimal balance.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion. Excessive time can lead to product degradation.Monitor the reaction to identify the point of maximum product formation before significant degradation occurs.[5]
pH / Base Slightly AlkalineCrucial for deprotonating the amine for nucleophilic attack. The wrong pH can halt the reaction or cause decomposition.Use the more stable hydrohalide salt of the amino amide and neutralize in situ to minimize degradation.[1][2][5]
Solvent Ethanol, Water, Methanol, DioxaneAffects solubility of reactants and can influence reaction rates and even regioselectivity.For regioselectivity issues, consider screening fluorinated alcohols like TFE or HFIP.[9]

Section 4: Visualized Workflows & Mechanisms

Visual aids can clarify complex processes. Below are diagrams representing a typical workflow and a troubleshooting decision tree.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Reagent Purity Check (α-amino amide, dicarbonyl) dissolve Dissolve Amino Amide Salt reagent_prep->dissolve neutralize In Situ Neutralization (add base) dissolve->neutralize add_dicarbonyl Add 1,2-Dicarbonyl neutralize->add_dicarbonyl heat Heat & Stir (Optimize Temp/Time) add_dicarbonyl->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor extract Liquid-Liquid Extraction monitor->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography or Recrystallization) dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for pyrazinone synthesis.

G start Low or No Yield q1 Starting Material Consumed? (TLC/LCMS) start->q1 cause_degrad Cause: Product Degradation q1->cause_degrad Yes cause_incomplete Cause: Incomplete Reaction q1->cause_incomplete No a1_yes Yes a1_no No sol_degrad Solution: - Lower Temperature - Reduce Reaction Time - Monitor Closely cause_degrad->sol_degrad sol_incomplete Solution: - Increase Temperature/Time - Optimize pH (Base) - Check Reagent Purity cause_incomplete->sol_incomplete

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Scaling Up 5-Phenyl-1H-pyrazin-2-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-phenyl-1H-pyrazin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. The 2(1H)-pyrazinone core is a valuable scaffold in medicinal chemistry, making robust and scalable synthesis methods essential.[1][2][3]

Core Synthesis Pathway: Condensation Route

The most prevalent and direct method for synthesizing 2(1H)-pyrazinones involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[4][5] For the target molecule, this compound, this typically involves the reaction of glycinamide (or its salt) with phenylglyoxal.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A Glycinamide Hydrochloride C In situ neutralization (e.g., with base) A->C 1. Add Base B Phenylglyoxal D Condensation Reaction (Control Temp & Time) B->D C->D 2. Condense E Aqueous Workup (pH adjustment, Extraction) D->E 3. Quench & Extract F Purification (Recrystallization or Chromatography) E->F 4. Isolate G This compound F->G 5. Purify

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, frequently encountered problems during the scale-up process in a question-and-answer format.

Issue 1: Sub-optimal Product Yield on Scale-Up

Question: My scale-up reaction is yielding significantly less this compound compared to my bench-top experiments (e.g., 45% vs. 75%). What are the primary causes and how can I improve the yield?

Answer: A drop in yield during scale-up is a common challenge, often attributable to a combination of physical and chemical factors that are less prominent at the lab scale.

Potential Causes & Solutions:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation difficult. Localized "hot spots" can form, leading to the degradation of reactants or the final product.

    • Solution: Ensure your reactor is equipped with an adequate cooling jacket and overhead stirrer capable of maintaining homogenous temperature throughout the reaction mass. Implement a slower, controlled addition of reagents to manage the exotherm of the condensation reaction.[6]

  • Incomplete Reaction: Mixing in large reactors can be less efficient, potentially leaving pockets of unreacted starting materials.

    • Solution: Increase the stirring rate and ensure the impeller is appropriately sized for the reactor vessel. It is also crucial to monitor the reaction to completion using an appropriate analytical technique like TLC or LC-MS before initiating workup.[4] You may need to extend the reaction time compared to the lab-scale protocol.

  • Reactant Instability: α-amino acid amides can be unstable in alkaline conditions, leading to decomposition before they can react.

    • Solution: A highly effective strategy is to start with the more stable hydrohalide salt of the amino acid amide (e.g., glycinamide HCl) and neutralize it in situ just before or during the condensation.[4] This minimizes the time the free amide is exposed to potentially harsh conditions.

  • Stoichiometry and Order of Addition: On a larger scale, minor inaccuracies in reagent stoichiometry are magnified.

    • Solution: Double-check all reagent calculations and measurements. Maintain a proper stoichiometric ratio. Often, a slight excess of one reactant can drive the reaction to completion, but this must be balanced against the potential for side reactions and purification challenges.

G Start Low Yield Observed in Scale-Up Check1 Is reaction going to completion? (Monitor via LC-MS/TLC) Start->Check1 Check2 Is temperature homogenous? (Check for hot spots) Start->Check2 Check3 Are starting materials pure & stable? Start->Check3 Sol1a Increase reaction time Check1->Sol1a No Sol1b Improve mixing efficiency Check1->Sol1b No Sol2 Improve reactor cooling; Slow reagent addition Check2->Sol2 No Sol3 Use hydrohalide salt of amide; Re-purify starting materials Check3->Sol3 No

Caption: Decision tree for troubleshooting low yield in scale-up synthesis.

Issue 2: Formation of Troublesome Impurities

Question: My crude product contains several significant byproducts that are difficult to separate. What are these likely to be and how can their formation be suppressed?

Answer: Byproduct formation is often exacerbated at scale due to longer reaction times and temperature variations. The primary impurities stem from self-condensation and lack of regioselectivity.

Potential Causes & Solutions:

  • Self-Condensation: Both glycinamide and phenylglyoxal can potentially react with themselves under the reaction conditions, leading to a complex mixture of undesired oligomers and side products.[4]

    • Solution: Precise temperature control is critical. Running the reaction at the lowest effective temperature can significantly reduce the rate of self-condensation reactions relative to the desired cross-condensation.[6] A controlled, slow addition of one reagent to the other (rather than mixing them all at once) can also maintain a low concentration of the added reagent, disfavoring self-reaction.

  • Formation of Regioisomers: While the reaction of glycinamide with phenylglyoxal should theoretically yield only this compound, side reactions or impurities in the phenylglyoxal could lead to other isomers, although this is less common for this specific pairing. For other unsymmetrical 1,2-dicarbonyls, this is a major issue.[5]

    • Solution: Ensure the high purity of your starting materials, particularly the 1,2-dicarbonyl compound.[4] Characterize any major byproducts by LC-MS and NMR to confirm their structure, which will guide further optimization of reaction conditions to improve selectivity.

  • Polar Impurities: Unreacted starting materials, especially glycinamide hydrochloride, and polar byproducts can persist in the crude product.

    • Solution: Implement a robust aqueous workup. After the reaction, quenching and adjusting the pH of the aqueous layer can help in separating acidic or basic impurities from the desired neutral product during liquid-liquid extraction.[4]

Issue 3: Purification and Isolation Challenges

Question: Standard column chromatography is not feasible for the multi-kilogram scale I am targeting. How can I effectively purify this compound?

Answer: Scalable purification relies on moving away from chromatography towards crystallization-based methods.

Recommended Purification Strategy:

  • Optimized Workup: As mentioned, perform a thorough liquid-liquid extraction. Use a sequence of washes (e.g., dilute acid, then dilute base, then brine) to remove as many impurities as possible before the crystallization step.

  • Recrystallization: This is the most industrially viable method for purifying solid compounds. The key is solvent selection.

    • Protocol: Perform a solvent screen at the lab scale. The ideal solvent (or solvent system) should fully dissolve the crude product at an elevated temperature but show poor solubility for the product and high solubility for impurities at a lower temperature (e.g., 0-5 °C).

    • Common Solvents to Screen: Ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/heptane.

Purification Method Scale Advantages Disadvantages
Column ChromatographyLab (<100 g)High resolution, good for complex mixtures.High solvent consumption, time-consuming, not easily scalable.
Recrystallization Pilot & Production Cost-effective, highly scalable, low solvent use. Requires significant optimization, potential for product loss in mother liquor.
DistillationN/AGood for volatile liquids.Not suitable for high-melting solids like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) I need to control during scale-up? A1: The most critical parameters are:

  • Temperature: Directly impacts reaction rate and byproduct formation.

  • Rate of Reagent Addition: Crucial for managing exothermic events and minimizing side reactions.[6]

  • Stirring/Mixing Efficiency: Ensures homogeneity of temperature and reactant concentration.

  • Reaction Time: Must be optimized to ensure completion without causing product degradation.

Q2: How can I effectively monitor the reaction progress in a large, enclosed reactor? A2: Process Analytical Technology (PAT) is ideal, but if unavailable, carefully take samples at regular intervals via a sample port. Quench the sample immediately and analyze by a rapid method like TLC or, preferably, UPLC/LC-MS to track the disappearance of starting materials and the appearance of the product.

Q3: Are there alternative synthetic routes that might be more scalable? A3: While the condensation of α-amino acid amides and 1,2-dicarbonyls is a primary route, other methods exist for constructing the pyrazinone ring, such as syntheses from diketopiperazines or from α-amino ketones and α-haloacetyl halides.[5] However, these often involve more steps or less readily available starting materials, making the described condensation route highly attractive for its convergence and atom economy.

Protocol: Pilot-Scale Synthesis of this compound (~100 g scale)

Disclaimer: This protocol is a guideline and must be adapted and risk-assessed for specific laboratory and equipment conditions. All operations should be performed in a well-ventilated fume hood or appropriate containment by personnel trained in chemical synthesis.

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and a dropping funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • Appropriate filtration apparatus (e.g., Buchner funnel).

Reagents:

  • Glycinamide hydrochloride (1.05 eq)

  • Phenylglyoxal (hydrate or solution in a compatible solvent, 1.0 eq)

  • Sodium Carbonate (Na₂CO₃, 1.1 eq)

  • Ethanol (or other suitable solvent)

  • Ethyl Acetate (for extraction)

  • Deionized Water

Procedure:

  • Setup: Assemble the reactor system and ensure it is clean and dry. Purge with an inert atmosphere (e.g., Nitrogen).

  • Charge Reactants: Charge the reactor with glycinamide hydrochloride and sodium carbonate. Add ethanol (approx. 10 volumes based on phenylglyoxal).

  • Initial Stirring: Begin stirring to create a slurry. Set the reactor temperature to 40-50 °C.

  • Controlled Addition: Dissolve the phenylglyoxal in a minimal amount of ethanol and charge it to the dropping funnel. Add the phenylglyoxal solution to the reactor dropwise over 1-2 hours, carefully monitoring the internal temperature. Use the circulator to maintain the set temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent) and hold for 4-8 hours. Monitor the reaction for completion by LC-MS.

  • Cooling & Solvent Removal: Once complete, cool the reaction mixture to room temperature. Remove the bulk of the solvent under reduced pressure.

  • Workup: To the resulting residue, add deionized water and ethyl acetate. Stir vigorously for 15 minutes. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a pre-determined optimal solvent system (e.g., ethanol/water) to yield pure this compound. Dry the final product under vacuum.

References

Technical Support Center: Resolving NMR Spectral Artifacts for Pyrazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazinone compounds. This guide provides in-depth troubleshooting for common Nuclear Magnetic Resonance (NMR) spectral artifacts encountered during the analysis of these important heterocyclic molecules. The unique structural characteristics of pyrazinones, including the presence of nitrogen atoms and the potential for tautomerism and aggregation, can present specific challenges in obtaining high-quality NMR spectra. This resource is designed to help you identify, understand, and resolve these issues to ensure accurate structural elucidation and characterization.

Frequently Asked Questions (FAQs)

Q1: My baseline is distorted and my peaks are broad. What are the likely causes and how can I fix this?

A1: Broad peaks and a distorted baseline are common issues in NMR spectroscopy and can stem from several factors, particularly when working with pyrazinone compounds.[1][2]

Underlying Causes and Solutions:

  • Poor Magnetic Field Homogeneity (Shimming): The most frequent cause of broad, asymmetric peaks is an improperly shimmed magnetic field.[1][2] The shims are coils that adjust the magnetic field to make it as uniform as possible across the sample.

    • Troubleshooting Protocol:

      • Always perform a standard shimming routine before acquiring your data. Modern spectrometers often have automated shimming procedures that are highly effective.

      • If automated shimming is insufficient, manual adjustment of the Z1 and Z2 shims (and sometimes spinning shims like X and Y) may be necessary to improve the lineshape.[3]

      • The quality of the NMR tube itself can impact shimming; always use clean, unscratched tubes from a reputable manufacturer.[4]

  • Sample Concentration and Aggregation: Pyrazinone compounds, with their polar nature and potential for hydrogen bonding, can self-aggregate at high concentrations. This aggregation leads to broader signals.[5]

    • Troubleshooting Protocol:

      • Dilute the Sample: If you observe broad peaks, try preparing a more dilute sample. While this may increase the required acquisition time, it can significantly improve spectral resolution.[5]

      • Solvent Choice: Consider using a solvent that can disrupt intermolecular hydrogen bonding, such as methanol-d4 or DMSO-d6.[5][6] A small addition of a competitive hydrogen-bonding solvent to a less polar solvent (e.g., a few drops of methanol-d4 in chloroform-d) can also be effective.[5]

      • Temperature Variation: Acquiring the spectrum at a higher temperature can sometimes break up aggregates and sharpen the peaks.[1]

  • Presence of Particulate Matter: Undissolved solids in your NMR sample will severely degrade the magnetic field homogeneity, resulting in broad lines.[4]

    • Troubleshooting Protocol:

      • Filtration: Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.

      • Centrifugation: For samples with very fine particulates, centrifugation followed by careful transfer of the supernatant to the NMR tube can be beneficial.[2]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[2][4]

    • Troubleshooting Protocol:

      • Degassing: For sensitive samples, especially if you are measuring relaxation times (T1), degassing is crucial. The most effective method is the freeze-pump-thaw technique, repeated for at least three cycles.[4] Flushing the headspace of the NMR tube with an inert gas like nitrogen or argon can also help reduce oxygen content.

Troubleshooting Guides

Guide 1: Dealing with Peak Broadening and Signal Overlap in the Aromatic Region

Researchers often encounter challenges with resolving signals in the aromatic region of pyrazinone spectra due to the electronic effects of the nitrogen atoms and substituents.

Q: The proton signals in the aromatic region of my pyrazinone derivative are overlapping, making it difficult to determine coupling constants and assign the structure. What can I do?

A: Signal overlap in the aromatic region is a common problem. Here’s a systematic approach to resolving these signals:

Step 1: Optimize Sample and Solvent Conditions

  • Solvent Effects: The chemical shifts of aromatic protons can be highly sensitive to the solvent.[7] Acquiring spectra in different deuterated solvents (e.g., chloroform-d, benzene-d6, acetone-d6, DMSO-d6) can often induce differential shifts in the proton signals, leading to better resolution.[1] Benzene-d6 is particularly known for its ability to cause significant changes in the chemical shifts of nearby protons due to its anisotropic effects.

  • Concentration: As mentioned previously, high concentrations can lead to peak broadening, which exacerbates overlap. Ensure you are using an appropriate concentration.[1]

Step 2: Adjust Acquisition Parameters

  • Increase Acquisition Time (AT): A longer acquisition time results in better digital resolution, which can help to resolve closely spaced peaks.[8][9] A good starting point is an acquisition time of 3-4 seconds for a standard 1H spectrum.

  • Number of Scans (NS): While increasing the number of scans improves the signal-to-noise ratio, it does not directly improve resolution. However, a better signal-to-noise ratio can make it easier to identify individual peaks within a crowded region.[10]

Step 3: Employ 2D NMR Techniques

If the above steps are insufficient, 2D NMR is a powerful tool for resolving overlapping signals and unambiguously assigning the structure.[11][12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11][12] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems within your molecule, even if the 1D signals are overlapped.[14]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a coupled spin system, not just those that are directly coupled. This can be particularly helpful for complex or extended coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[11] This is invaluable for assigning proton signals based on the more dispersed 13C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by 2-3 bonds.[12][15] This is crucial for connecting different spin systems and piecing together the complete structure of your pyrazinone derivative.[16]

Technique Information Provided When to Use
COSY 1H-1H correlations through 2-3 bondsTo identify neighboring protons and map out spin systems.[11][12]
TOCSY 1H-1H correlations within an entire spin systemFor complex molecules with extended coupling networks.
HSQC 1H-13C correlations through one bondTo assign proton signals based on their attached carbons.[11]
HMBC 1H-13C correlations through 2-3 bondsTo connect different fragments of the molecule and confirm the overall structure.[12][15]

Workflow for Resolving Signal Overlap:

G start Overlapping Aromatic Signals solvent Change Solvent (e.g., Benzene-d6, DMSO-d6) start->solvent Try First params Optimize Acquisition Parameters (Increase Acquisition Time) solvent->params If still overlapped cosy Run 2D COSY/TOCSY params->cosy For complex coupling hsqc_hmbc Run 2D HSQC/HMBC cosy->hsqc_hmbc To connect fragments elucidate Structure Elucidation hsqc_hmbc->elucidate

Caption: Troubleshooting workflow for overlapping NMR signals.

Guide 2: Identifying and Characterizing Tautomers

Pyrazinone derivatives, particularly those with hydroxyl or amino substituents, can exist as a mixture of tautomers in solution. This can lead to the appearance of multiple sets of signals in the NMR spectrum, which can be confusing.[17][18]

Q: I am seeing two sets of peaks for my pyrazinone compound in the NMR spectrum. Could this be due to tautomerism, and how can I confirm this?

A: The presence of multiple species in solution is a strong indication of tautomerism, especially for substituted pyrazinones.[19][20] Here's how to investigate this phenomenon:

Step 1: Analyze the 1D NMR Spectrum Carefully

  • Integration: If you have a mixture of two tautomers, the integration of corresponding peaks in the two sets of signals should give the same ratio.

  • Chemical Shifts: The chemical shifts of the two forms can provide clues about their structures. For example, the chemical shift of a proton attached to an sp2 vs. an sp3 carbon will be significantly different.

Step 2: Perform Variable Temperature (VT) NMR

  • Principle: Tautomers are in a dynamic equilibrium. By changing the temperature, you can often influence the rate of interconversion.[19]

  • Procedure:

    • Acquire a series of 1H NMR spectra at different temperatures (e.g., from room temperature up to the boiling point of the solvent, and down to the freezing point).

    • Slow Exchange: If the interconversion is slow on the NMR timescale, you will see separate signals for each tautomer. As you increase the temperature, the peaks may broaden and eventually coalesce into a single, averaged signal.[19]

    • Fast Exchange: If you only see one set of averaged signals at room temperature, lowering the temperature may slow down the exchange enough to resolve the individual tautomer signals.[20]

  • Data Analysis: By analyzing the changes in the spectra with temperature, you can determine the equilibrium constant at different temperatures and calculate the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.

Step 3: Utilize 2D Exchange Spectroscopy (EXSY)

  • Principle: EXSY is a 2D NMR experiment that is similar to NOESY but detects chemical exchange between sites rather than through-space proximity.[19]

  • How it Works: If two species are interconverting, you will see cross-peaks between the signals of the exchanging nuclei in the EXSY spectrum. This is a definitive way to prove that the two sets of signals belong to species that are in dynamic equilibrium.[19]

Step 4: Use 15N NMR Spectroscopy

  • Principle: The chemical shift of nitrogen is very sensitive to its chemical environment (e.g., pyridine-like vs. pyrrole-like nitrogen).[15][21]

  • Application: While direct 15N NMR can be insensitive, 1H-15N HMBC experiments can provide crucial information.[21][22] The long-range coupling patterns between protons and nitrogens will be different for the different tautomers, allowing for their unambiguous identification.[15] Isotopic labeling with 15N can significantly enhance the sensitivity of these experiments.[22]

Experimental Workflow for Tautomerism Study:

G start Multiple Sets of Signals Observed vt_nmr Variable Temperature (VT) NMR start->vt_nmr Observe coalescence or decoalescence exsy 2D EXSY Experiment vt_nmr->exsy To prove chemical exchange nmr_15n 1H-15N HMBC exsy->nmr_15n For definitive structural assignment confirm Confirm Tautomeric Equilibrium and Assign Structures nmr_15n->confirm

Caption: Workflow for investigating tautomerism in pyrazinone compounds.

References

Technical Support Center: Stabilizing 5-Phenyl-1H-pyrazin-2-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The long-term stability of active pharmaceutical ingredients (APIs) and research compounds is paramount for reproducible and reliable experimental outcomes. 5-phenyl-1H-pyrazin-2-one, a heterocyclic compound with significant interest in medicinal chemistry, is susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive technical overview, troubleshooting advice, and step-by-step protocols to ensure the long-term integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary environmental factors that can degrade my this compound sample?

The stability of this compound is primarily influenced by four key factors: moisture, oxygen, light, and temperature. The pyrazinone ring and its substituents are susceptible to specific degradation pathways initiated by these environmental triggers.

  • Hydrolytic Degradation: While the core pyrazinone ring is relatively stable, the presence of moisture can facilitate hydrolysis, especially under acidic or basic conditions.[1] For solid samples, this is often initiated by moisture absorption from the atmosphere.[2]

  • Oxidative Degradation: The nitrogen-containing heterocyclic ring is susceptible to oxidation from atmospheric oxygen.[3] This process can be accelerated by the presence of certain metal ions or exposure to light. Degradation may involve N-oxidation or hydroxylation of the ring, potentially leading to ring cleavage.[1][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic reactions.[1][3] This can lead to the formation of dimers, rearranged products, or other complex degradants.[1]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation pathways mentioned above.[3] While modest warming might be acceptable for short periods, long-term storage at elevated temperatures will compromise sample integrity.

Q2: My solid sample of this compound has changed color from off-white to yellow. What does this mean?

A change in physical appearance, such as a color shift to yellow or brown, is a common and clear indicator of chemical degradation.[3] This is often the first sign that the compound has been exposed to adverse conditions like light, oxygen, or moisture. If you observe a color change, it is crucial to re-analyze the sample's purity before use.

Q3: What are the definitive recommended storage conditions for solid this compound?

To mitigate the risks outlined above, solid (neat) this compound should be stored with strict environmental controls. The goal is to create a dark, dry, cold, and inert environment.

ParameterRecommendationRationale
Temperature -20°C or lower (long-term) 2-8°C (short-term)Reduces the rate of all chemical degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[2][5]
Light Amber Glass Vial / Light-Proof ContainerProtects the compound from photolytic degradation.[2][3]
Moisture Tightly Sealed Container in a DesiccatorPrevents moisture uptake, which can lead to hydrolysis and other reactions.[2][3]
Q4: I need to store this compound in a DMSO solution. What are the best practices?

Storing compounds in solution is generally not recommended for long-term preservation due to solvent-mediated degradation.[3] However, for intermediate storage of stock solutions, the following practices are critical:

  • Use High-Purity, Anhydrous Solvent: DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture.[2] This absorbed water can directly cause hydrolysis or, upon freezing, create ice crystals that damage the compound and cause it to precipitate out of solution.[2] Always use anhydrous DMSO.

  • Store at -20°C or -80°C: Lowering the temperature is critical.

  • Aliquot into Single-Use Vials: Avoid repeated freeze-thaw cycles. Each time a stock solution is thawed, it is exposed to ambient temperature and moisture, accelerating degradation.[2] Prepare small, single-use aliquots to preserve the integrity of the main stock.

  • Inert Atmosphere Overlay: Before sealing and freezing, flush the vial headspace with argon or nitrogen to displace oxygen.

Q5: How can I verify the purity of my stored this compound sample?

If you suspect degradation or before using a sample that has been in storage for an extended period, a purity check is essential. Several analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods for stability testing.[6] An HPLC analysis can separate the parent compound from its degradation products, allowing for accurate quantification of purity. A decrease in the main peak area or the appearance of new peaks indicates degradation.[3][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to not only detect impurities but also to gain information about their molecular weights, which can help in identifying the degradation pathway.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural verification. The appearance of new signals or changes in the integration of existing signals compared to a reference spectrum can confirm the presence of impurities.[6]

Visualized Workflows and Degradation Pathways

StorageDecisionWorkflow Workflow: Preparing for Storage A Receive/Synthesize This compound B Is it for immediate use? A->B C Proceed with Experiment B->C Yes D Select Storage Format B->D No E Solid (Neat) Storage D->E Long-Term F Solution Storage (Short-Term Only) D->F Short-Term G Place in amber vial. Flush with N2/Ar. Seal tightly. E->G H Use anhydrous DMSO. Aliquot into single-use vials. Flush with N2/Ar. F->H I Store at -20°C or below in a desiccated environment. G->I J Store at -80°C. H->J K Log sample details: Date, Purity, Storage Conditions I->K J->K

Caption: Decision workflow for proper sample storage.

DegradationPathways Primary Degradation Pathways cluster_triggers Environmental Triggers cluster_pathways Degradation Mechanisms cluster_products Potential Products Light Light (UV) Photo Photodegradation Light->Photo Oxygen Atmospheric O2 Oxid Oxidation Oxygen->Oxid Moisture H2O Hydro Hydrolysis Moisture->Hydro Heat Elevated Temp. Heat->Photo accelerates Heat->Oxid accelerates Heat->Hydro accelerates Products Dimers, N-Oxides, Hydroxylated Derivatives, Ring-Cleavage Products Photo->Products Oxid->Products Hydro->Products Parent This compound Parent->Photo Parent->Oxid Parent->Hydro

Caption: Key degradation pathways for pyrazinone compounds.

Experimental Protocols

Protocol 1: Preparing a Solid Sample for Long-Term Storage

This protocol describes the best practice for storing a solid, neat sample of this compound to maximize its shelf life.

Materials:

  • This compound (solid)

  • Appropriately sized amber glass vial with a PTFE-lined cap

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Spatula

  • Desiccator cabinet or chamber

  • -20°C or -80°C freezer

Procedure:

  • Vial Preparation: Ensure the amber glass vial and its cap are clean and completely dry.

  • Aliquoting: Weigh the desired amount of solid this compound and transfer it into the vial. It is best practice to create several smaller aliquots rather than one large stock to avoid repeatedly accessing the main sample.

  • Inerting: Place the uncapped vial in a chamber or use a gentle stream of inert gas (Argon or Nitrogen) directed into the vial for 30-60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. The PTFE liner provides a superior seal against moisture and oxygen ingress.

  • Labeling: Clearly label the vial with the compound name, date, amount, and storage conditions.

  • Final Storage: Place the sealed vial inside a desiccator. Store the entire desiccator in a -20°C (or colder) freezer that is not subject to frequent temperature fluctuations.

Protocol 2: Rapid Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of a this compound sample. Note: This method may require optimization for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • HPLC-grade Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector (set to an appropriate wavelength, e.g., 254 nm or the compound's λmax)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in Water

    • Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or ACN) at approximately 1 mg/mL.

    • Dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of ~50-100 µg/mL.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-18 min: Ramp from 95% to 5% B

      • 18-20 min: Hold at 5% B (re-equilibration)

  • Analysis:

    • Inject a reference standard (a new, high-purity sample) first to determine the retention time of the parent compound.

    • Inject the stored sample.

    • Compare the chromatograms. Calculate the purity of the stored sample by integrating the peak areas (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100). The presence of new peaks indicates the formation of degradation products.[1]

References

Technical Support Center: Method Validation for 5-phenyl-1H-pyrazin-2-one HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-phenyl-1H-pyrazin-2-one. This guide is structured to provide both foundational knowledge and practical, actionable troubleshooting advice to ensure the development of a robust and reliable analytical method that adheres to stringent regulatory standards.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the development and validation of an HPLC method for this compound.

Q1: What are the recommended starting HPLC conditions for the analysis of this compound?

A1: For a compound like this compound, which is a heterocyclic aromatic compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective starting point. A C18 column is a good initial choice due to its versatility and wide availability.[1]

Table 1: Suggested Initial HPLC Parameters

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good resolution for a wide range of non-polar to moderately polar compounds.[1]
Mobile Phase Acetonitrile and Water (or a suitable buffer like 0.1% formic acid in water)Acetonitrile is a common organic modifier in RP-HPLC. A buffer can improve peak shape for ionizable compounds.[2]
Detection UV at an appropriate wavelength (e.g., 270 nm)Pyrazinone derivatives typically have strong UV absorbance due to their aromatic structure. The optimal wavelength should be determined by a UV scan.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA common injection volume that can be adjusted based on sample concentration and sensitivity requirements.
Column Temperature 25 °CRoom temperature is a good starting point. Temperature control can be used to improve reproducibility.

Q2: According to regulatory guidelines, what are the essential validation parameters for an HPLC method?

A2: The International Council for Harmonisation (ICH) guideline Q2(R1) is the global standard for analytical method validation.[3][4] It outlines the key parameters that must be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose.[4] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q3: How should I prepare my samples and standards for analysis?

A3: Proper sample and standard preparation is critical for accurate and reproducible results. The solvent used to dissolve the sample should be compatible with the mobile phase to avoid peak distortion. Ideally, the mobile phase itself should be used as the diluent. All solutions should be filtered through a 0.45 µm filter to remove particulate matter that could block the column or tubing.[6]

Q4: What are the likely degradation pathways for this compound, and how can I assess the specificity of my method?

A4: Pyrazinone derivatives can be susceptible to degradation under various stress conditions.[7] To demonstrate the specificity of your method, forced degradation studies are essential.[8][9] These studies involve subjecting the drug substance to harsh conditions to intentionally produce degradation products.[10] The key stress conditions as recommended by ICH guidelines include:

  • Acid Hydrolysis: (e.g., 0.1 M HCl)[11]

  • Base Hydrolysis: (e.g., 0.1 M NaOH)[11]

  • Oxidation: (e.g., 3% H₂O₂)[11]

  • Thermal Stress: (e.g., 60-80°C)[11]

  • Photolytic Stress: (Exposure to UV and visible light)[11]

The HPLC method is considered "stability-indicating" if it can resolve the main peak of this compound from all the degradation product peaks.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during HPLC analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible CauseSolutionScientific Rationale
Column Overload Reduce the sample concentration or injection volume.[6]Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Secondary Interactions Use a mobile phase with a buffer or an ion-pairing agent.[12]Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Buffers can suppress the ionization of silanol groups on the silica surface.[12]
Incompatible Injection Solvent Dissolve the sample in the mobile phase or a weaker solvent.If the injection solvent is stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in peak fronting.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column.Contaminants can create active sites that lead to secondary interactions.

Problem 2: Inconsistent Retention Times

Possible CauseSolutionScientific Rationale
Air Bubbles in the Pump Degas the mobile phase and prime the pump.[13]Air bubbles can cause pressure fluctuations and inconsistent flow rates, leading to shifting retention times.
Inconsistent Mobile Phase Composition Prepare the mobile phase accurately and consistently. Use a mobile phase mixer.Small variations in the mobile phase composition can significantly affect retention times, especially for gradient methods.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.[14]Retention times are sensitive to temperature changes.
Column Aging Replace the column.Over time, the stationary phase of the column can degrade, leading to changes in retention.

Problem 3: Baseline Noise or Drift

Possible CauseSolutionScientific Rationale
Contaminated Mobile Phase Use high-purity solvents and filter the mobile phase.Impurities in the mobile phase can cause baseline noise and ghost peaks.
Detector Lamp Issues Replace the detector lamp.An aging detector lamp can cause baseline drift and increased noise.
Air Bubbles in the Detector Flow Cell Purge the flow cell with a strong, degassed solvent.Air bubbles in the flow cell can cause sharp spikes in the baseline.
Column Bleed Use a column with a low-bleed stationary phase.At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" off the column, causing a rising baseline.

Part 3: Detailed Method Validation Protocols

This section provides step-by-step protocols for key validation experiments based on ICH Q2(R1) guidelines.[4]

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[15] This is done by injecting a standard solution multiple times and evaluating several parameters.[16]

Table 2: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0% (for 5-6 injections)Measures the precision of the injection system.
Resolution (Rs) Rs ≥ 2.0 (between the analyte and the closest eluting peak)Measures the separation between peaks.
Specificity: Forced Degradation Study Protocol
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for a specified time (e.g., 2 hours). Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid drug substance at 80°C for a specified time. Dissolve a portion of the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve a portion of the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Inject the stressed samples and an unstressed control sample into the HPLC system.

  • Evaluation: Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. The peak purity of the parent peak should also be assessed using a photodiode array (PDA) detector.

Linearity
  • Prepare a series of at least five concentrations of this compound spanning the expected range of the analytical method (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
80850123
90955432
1001059876
1101165234
1201270567
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)
  • Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Table 4: Example Accuracy Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.099.2%
Acceptance Criteria 98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Table 5: Example Precision Data (at 100% concentration)

ReplicatePeak Area
11059876
21060123
31058999
41061234
51059543
61060567
Mean 1060057
Standard Deviation 789.5
% RSD 0.07%
Acceptance Criteria RSD ≤ 2.0%

Part 4: Visualizations and Diagrams

Diagram 1: HPLC Method Validation Workflow

MethodValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD_Start Method Development & Optimization MD_SST System Suitability Testing MD_Start->MD_SST Specificity Specificity (Forced Degradation) MD_SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP Routine Routine Use SOP->Routine

A flowchart of the HPLC method validation process.

Diagram 2: HPLC Troubleshooting Decision Tree

HPLCTroubleshooting cluster_Pressure Pressure Issues cluster_Peak Peak Shape Issues cluster_Retention Retention Time Issues Problem HPLC Problem Identified Pressure_High High Pressure? Problem->Pressure_High Pressure_Low Low Pressure? Problem->Pressure_Low Pressure_Fluctuating Fluctuating Pressure? Problem->Pressure_Fluctuating Peak_Tailing Peak Tailing? Problem->Peak_Tailing Peak_Fronting Peak Fronting? Problem->Peak_Fronting Peak_Split Split Peaks? Problem->Peak_Split RT_Shift Retention Time Shift? Problem->RT_Shift Check_Blockage Check for Blockages (frit, column, tubing) Pressure_High->Check_Blockage Check_Leaks Check for Leaks Pressure_Low->Check_Leaks Degas_Prime Degas Mobile Phase & Prime Pump Pressure_Fluctuating->Degas_Prime Check_pH Adjust Mobile Phase pH Peak_Tailing->Check_pH Check_Solvent Check Injection Solvent Strength Peak_Fronting->Check_Solvent Check_Connections Check Column Connections Peak_Split->Check_Connections Check_MobilePhase Verify Mobile Phase Composition RT_Shift->Check_MobilePhase Check_Temp Check Column Temperature RT_Shift->Check_Temp Check_FlowRate Verify Flow Rate RT_Shift->Check_FlowRate

A decision tree for troubleshooting common HPLC problems.

References

Validation & Comparative

A Comparative Guide to Tyrosine Kinase Inhibitors: Evaluating the Novel 5-phenyl-1H-pyrazin-2-one Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the novel chemical entity, 5-phenyl-1H-pyrazin-2-one, within the broader context of established tyrosine kinase inhibitors (TKIs). Rather than a direct data-to-data comparison, which is premature for a novel scaffold, we will establish a framework for its evaluation. This document will benchmark the known mechanisms and performance of market-leading TKIs and detail the essential experimental workflows required to characterize a new TKI, using this compound as our case study. This guide is intended for researchers, drug discovery scientists, and clinical development professionals seeking to understand the landscape of kinase inhibition and the rigorous process of validating a new molecular entity.

The Central Role of Tyrosine Kinases in Oncology

Tyrosine kinases are a family of enzymes critical to the modulation of intracellular signaling pathways that govern cell proliferation, differentiation, survival, and metabolism.[1] In many forms of cancer, these kinases become constitutively active due to genetic mutations or chromosomal translocations, leading to uncontrolled cell growth and tumor progression.[2][3] This dependency makes them highly attractive targets for therapeutic intervention. The development of small molecule TKIs, which typically function by competing with adenosine triphosphate (ATP) at the kinase's catalytic site, has revolutionized the treatment of various malignancies.[4][5]

The Established Landscape: A Benchmark for New Chemical Entities

To understand the potential of a novel scaffold like this compound, we must first examine the profiles of well-characterized TKIs. These inhibitors can be broadly categorized by their target selectivity.

Selective Inhibitors of Fusion Oncoproteins: The Imatinib Paradigm

Imatinib (Gleevec) represents a landmark in targeted therapy. It selectively inhibits the BCR-ABL tyrosine kinase, the constitutively active fusion protein resulting from the Philadelphia chromosome translocation in Chronic Myeloid Leukemia (CML).[6][7] By binding to the ATP pocket of the BCR-ABL kinase domain, imatinib locks it in an inactive conformation, blocking downstream signaling and inducing apoptosis in cancer cells.[3][6] Its success is predicated on its high specificity for BCR-ABL, c-KIT, and PDGFR, which minimizes off-target effects compared to traditional chemotherapy.[8]

BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P_Substrate->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Competitively Inhibits ATP ATP ATP->BCR_ABL Binds to Active Site EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase Domain) EGF->EGFR Binds P_EGFR Autophosphorylation EGFR->P_EGFR Downstream Downstream Signaling (e.g., RAS/MAPK) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation NodeA Novel Compound (this compound) NodeB In Vitro Kinase Assay (Determine IC50) NodeA->NodeB NodeC Potency & Selectivity Profile NodeB->NodeC NodeD Phospho-Protein Western Blot NodeC->NodeD NodeE Cell Viability Assay (e.g., MTT) NodeF Target Engagement & Functional Effect NodeD->NodeF NodeE->NodeF

References

A Comparative Guide to the Structure-Activity Relationship of 5-Phenyl-1H-pyrazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-Phenyl-1H-pyrazin-2-one Scaffold

The 2(1H)-pyrazinone ring is a versatile heterocyclic motif found in various natural products and synthetic bioactive molecules.[1] The presence of a phenyl group at the 5-position provides a key anchor for molecular interactions and a modifiable site for optimizing pharmacological properties. The core structure, depicted below, offers multiple positions (N1, C3, C6, and the phenyl ring) for chemical diversification, making it an attractive starting point for drug discovery programs. The pyrazinone core can act as a scaffold that mimics the hinge-binding interactions of ATP in protein kinases, a common target for these derivatives.[2]

Comparative Structure-Activity Relationship Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrazinone and the phenyl rings. This section provides a comparative analysis of these relationships across different therapeutic areas.

As Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

The 2(1H)-pyrazinone scaffold is a well-established ATP-competitive kinase inhibitor motif.[2] The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine part of ATP.[3]

A notable study on 3,5-diaryl-pyrazin-2(1H)-ones identified potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase implicated in cancer.[1][4] The general structure-activity relationships are summarized below:

  • Substitution at the 3-position of the pyrazinone ring: This position is critical for potency and selectivity. Introduction of an additional aryl group at this position can significantly enhance inhibitory activity. The nature of this aryl group and its substituents dictates the interaction with the hydrophobic pocket of the kinase.

  • Substitution on the 5-phenyl ring: Modifications on the 5-phenyl ring can modulate potency and pharmacokinetic properties. For instance, in a series of PDGFRβ inhibitors, a 3,4,5-trimethoxyphenyl group at the 5-position was found to be highly favorable for activity.[4]

  • N1-substitution: Alkylation or arylation at the N1 position can influence solubility and cell permeability. However, in many kinase inhibitors, an unsubstituted N1-H is preferred as it can act as a hydrogen bond donor.

Table 1: SAR of 3,5-Diaryl-pyrazin-2(1H)-ones as PDGFRβ Inhibitors [4]

Compound ID3-Position Substituent5-Position SubstituentPDGFRβ IC50 (nM)
1 3,4,5-Trimethoxyphenyl4-Hydroxy-3-methoxyphenylPotent (Type I)
5 N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide4-[(4-Methylpiperazin-1-yl)methyl]Highly Potent (Type II)

Note: Specific IC50 values for compound 1 were not provided in the abstract, but it was characterized as a potent type I inhibitor. Compound 5 represents a more complex derivative designed to extend into the DFG-out pocket.

The transition from a Type I inhibitor (binding to the active DFG-in conformation) to a Type II inhibitor (binding to the inactive DFG-out conformation) was achieved by extending the substituent at the 3-position, highlighting the plasticity of the pyrazinone scaffold.[4]

As Anticancer Agents: Inducing Cell Death

The anticancer activity of this compound derivatives often correlates with their kinase inhibitory potential, but other mechanisms may also be at play. Cytotoxicity is a key measure of anticancer efficacy.

Studies on pyrazoline derivatives, a related class of heterocycles, have shown that substitutions on the phenyl rings are crucial for cytotoxic activity against various cancer cell lines.[5][6] While direct SAR data for a broad panel of 5-phenyl-1H-pyrazin-2-ones is limited in the provided search results, we can infer some general principles. For a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which share some structural similarities, the compounds inhibited the growth of A549 and H322 lung cancer cells in a dose-dependent manner.[7]

General SAR observations for anticancer activity:

  • Lipophilicity and Electron-withdrawing/donating groups: The electronic properties and lipophilicity of the substituents on the phenyl ring can significantly impact cell permeability and target engagement. Often, a balance is required for optimal activity.

  • Specific substitutions for selectivity: Certain substitution patterns can confer selectivity towards specific cancer cell lines. For instance, in a study of coumarin-pyrazoline hybrids, specific substitutions led to potent activity against renal and breast cancer cell lines.[5][6]

As Anti-inflammatory Agents

The anti-inflammatory potential of pyrazole and pyrazoline derivatives is well-documented, often linked to the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.[8][9][10] While direct evidence for this compound derivatives as anti-inflammatory agents is not prominent in the initial search, the structural similarity to known anti-inflammatory scaffolds suggests their potential in this area.

For a series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, the presence of an aminosulphonyl pharmacophore was found to be important for anti-inflammatory activity and COX-2 selectivity.[9] This suggests that incorporating specific functional groups known to interact with inflammatory targets could be a successful strategy for developing anti-inflammatory this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 values of compounds against a specific protein kinase.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal. The signal intensity is inversely proportional to the kinase inhibition.

Materials:

  • Kinase of interest (e.g., PDGFRβ)

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase solution to each well. c. Incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13][14][15][16]

Materials:

  • Cancer cell line of interest (e.g., A549, H322)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This is a standard in vivo model to screen for acute anti-inflammatory activity. Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema, which can be quantified by measuring the paw volume.[17][18][19][20][21]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): control (vehicle), standard drug, and test compound groups (different doses).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the context of the experimental approaches and the biological implications of inhibiting key targets, the following diagrams illustrate a simplified kinase signaling pathway and the experimental workflow for SAR studies.

Simplified Kinase Signaling Pathway

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., PDGF) Ligand->RTK Binds and Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Pyrazinone This compound Derivative Pyrazinone->RTK Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflow for SAR Studies

SAR Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 In Vivo Evaluation Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Kinase Assay) Purification->Primary_Assay Secondary_Assay Secondary Screening (e.g., MTT Assay) Primary_Assay->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Identification Lead Identification SAR_Analysis->Lead_Identification In_Vivo_Model In Vivo Model (e.g., Paw Edema) Lead_Identification->In_Vivo_Model

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel bioactive compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The structure-activity relationships explored in this guide highlight the importance of systematic modifications at key positions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 3-position of the pyrazinone ring to explore interactions with different biological targets.

  • Conducting comprehensive SAR studies on the 5-phenyl ring to fine-tune activity and ADME properties.

  • Investigating the therapeutic potential of these derivatives in a broader range of diseases.

  • Utilizing computational modeling to guide the design of next-generation inhibitors with improved profiles.

By leveraging the insights from SAR studies and employing robust experimental protocols, the full therapeutic potential of this compound derivatives can be realized.

References

A Comparative Guide to the Biological Activity of Pyrazinone and Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Overview for Drug Discovery Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, pyrazinone and pyrazole cores stand out as "privileged structures," consistently appearing in a diverse array of biologically active molecules. This guide offers a comparative analysis of these two scaffolds, providing researchers, scientists, and drug development professionals with objective, data-supported insights into their respective strengths, structure-activity relationships (SAR), and therapeutic applications. By understanding the nuanced differences in their biological performance, research teams can make more informed decisions in the early stages of drug discovery.

The pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, while the pyrazinone is a six-membered ring containing two nitrogen atoms and a ketone functionality.[1][2] This fundamental structural difference dictates their three-dimensional shape, electronic properties, and capacity for hydrogen bonding, ultimately influencing their interactions with biological targets and defining their pharmacological profiles.

Head-to-Head Comparison of Biological Activities

While both scaffolds exhibit a broad range of activities, they have found distinct niches where they particularly excel.

Anticancer Activity: A Tale of Two Kinase Inhibitors

Both pyrazinone and pyrazole are foundational scaffolds for the development of protein kinase inhibitors, a critical class of anticancer drugs.[1][3]

  • Pyrazinone Scaffold: The pyrazinone ring is a key motif in numerous small molecule kinase inhibitors.[1] Its structure serves as an effective anchor within the ATP-binding site of various kinases. For example, certain imidazo[4,5-b]pyrazine derivatives have been developed as potent neurotrophic tyrosine receptor kinase (NTRK) inhibitors for oncological applications.[1] The success of this scaffold lies in its ability to be readily functionalized, allowing medicinal chemists to fine-tune selectivity and potency.

  • Pyrazole Scaffold: The pyrazole core is arguably one of the most successful scaffolds in modern oncology.[3][4][5] A significant number of FDA-approved kinase inhibitors, including Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), feature a pyrazole ring.[6][7] The pyrazole's planar structure and ability to act as both a hydrogen bond donor and acceptor make it an ideal hinge-binding motif, a common interaction point for ATP-competitive kinase inhibitors.[3]

Table 1: Comparative Performance of Pyrazole-Based Kinase Inhibitors

DrugTarget KinaseIndicationIC50Reference
CrizotinibALK / ROS1Non-Small Cell Lung Cancer24 nM (ALK)[8]
RuxolitinibJAK1 / JAK2Myelofibrosis, Polycythemia Vera3.3 nM (JAK1), 2.8 nM (JAK2)[4][9]
ErdafitinibFGF ReceptorBladder Cancer1.2 nM (FGFR1), 2.5 nM (FGFR2)[4]
Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Inflammation is a key pathological process in many diseases, and both scaffolds have been explored for their anti-inflammatory potential.

  • Pyrazinone Scaffold: While less prominent than pyrazoles in this area, pyrazinone derivatives have been investigated for anti-inflammatory properties. Their mechanism often involves the modulation of pro-inflammatory signaling pathways, though no major drugs have emerged from these efforts to date.

  • Pyrazole Scaffold: The pyrazole scaffold is synonymous with modern anti-inflammatory therapy due to the success of Celecoxib (Celebrex). Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which reduces pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] The design of selective COX-2 inhibitors is a landmark case study in rational drug design, where the pyrazole core perfectly positions the necessary pharmacophoric elements to exploit subtle differences between the COX-1 and COX-2 active sites.[10]

Signaling Pathway: COX-2 Inhibition by Pyrazole Scaffolds

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2

References

A Comparative Guide to the Validation of 5-phenyl-1H-pyrazin-2-one as a Therapeutic Target in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless progression of neurodegenerative diseases, underpinned by chronic neuroinflammation, presents a formidable challenge in modern medicine. The intricate interplay of signaling pathways within the central nervous system (CNS) offers a multitude of potential therapeutic targets. This guide provides an in-depth technical comparison for the validation of 5-phenyl-1H-pyrazin-2-one, a novel small molecule, as a potential therapeutic agent. While the precise molecular target of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a plausible mechanism of action through the inhibition of key inflammatory kinases.

Based on an analysis of its pyrazinone scaffold, we hypothesize that this compound may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK) , a central regulator of pro-inflammatory cytokine production.[1][2] This guide will therefore focus on the validation of this compound against this hypothesized target and compare its potential therapeutic profile with inhibitors of two other critical inflammatory signaling pathways: Janus Kinase (JAK) and Inhibitor of Nuclear Factor Kappa-B Kinase (IKK) .

By presenting a rigorous, evidence-based framework for target validation, this guide aims to empower researchers to objectively assess the therapeutic potential of this compound and similar compounds in the context of neuroinflammatory disorders.

The Landscape of Neuroinflammatory Targets

Neuroinflammation is a complex process involving the activation of glial cells and the release of a cascade of inflammatory mediators, including cytokines and chemokines.[1] Several signaling pathways are pivotal in orchestrating this response, and their dysregulation is a hallmark of many neurodegenerative diseases.[3]

Hypothesized Target: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a key transducer of cellular responses to stress and inflammatory stimuli.[2][4][5] In the CNS, activation of p38 MAPK in microglia and astrocytes leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to neuronal damage.[1][6] The pyrazinone and pyrazole scaffolds are present in numerous p38 MAPK inhibitors, making it a scientifically grounded, hypothesized target for this compound.[1]

Alternative Target 1: Janus Kinases (JAKs)

The JAK/STAT signaling pathway is the principal mechanism for a wide array of cytokines and growth factors.[7] Dysregulation of this pathway is implicated in autoimmune and inflammatory diseases.[8][9] JAK inhibitors block the signaling of multiple cytokines, thereby exerting a broad anti-inflammatory effect.

Alternative Target 2: Inhibitor of Nuclear Factor Kappa-B Kinase (IKK)

The IKK complex is a master regulator of the NF-κB signaling pathway, which controls the expression of a vast number of genes involved in inflammation and immunity.[10][11] Inhibition of IKK prevents the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.

Target Validation Workflow: A Step-by-Step Approach

Validating a novel compound as a therapeutic agent against a specific target requires a multi-faceted approach, moving from initial target engagement to in vivo efficacy. The following workflow provides a comprehensive and self-validating system for assessing this compound.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Proof-of-Concept a Biochemical Kinase Assay b Cellular Thermal Shift Assay (CETSA) a->b c Phospho-protein Western Blot b->c Confirmed Target Binding d Cytokine Release Assay c->d e LPS-induced Neuroinflammation Model d->e Demonstrated Cellular Efficacy f Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis e->f G cluster_0 p38 MAPK Pathway cluster_1 JAK/STAT Pathway cluster_2 IKK/NF-κB Pathway p38_stimuli Stress / Cytokines MKK3_6 MKK3/6 p38_stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Cytokines TNF-α, IL-1β Production MK2->Cytokines JAK_stimuli Cytokines Receptor Cytokine Receptor JAK_stimuli->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Gene_expression Gene Expression STAT->Gene_expression dimerizes & translocates IKK_stimuli TNF-α, IL-1β IKK IKK Complex IKK_stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_translocation Nuclear Translocation & Gene Expression NFkB->NFkB_translocation

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 5-phenyl-1H-pyrazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently inhibits its intended target is only half the story; its interactions with other proteins, or "off-targets," can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology. This guide provides an in-depth, objective comparison of key methodologies for characterizing the cross-reactivity profile of 5-phenyl-1H-pyrazin-2-one, a heterocyclic compound belonging to a class known for its diverse biological activities, including kinase inhibition.[1][2][3]

While the specific primary target of this compound is not extensively documented in publicly available literature, its pyrazinone core is a common scaffold in kinase inhibitors.[1] For the purpose of this guide, we will hypothesize that this compound is a putative inhibitor of a specific kinase, for instance, a member of the tyrosine kinase (TK) family, and explore how to build a comprehensive selectivity profile. This guide will delve into the "why" and "how" of experimental design, providing not just protocols but the scientific rationale behind them.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[4] This conservation makes the development of truly selective kinase inhibitors a significant challenge.[4][5] Cross-reactivity with unintended kinases can lead to adverse effects, while in some instances, hitting multiple specific targets can be therapeutically beneficial.[5][6] Therefore, a thorough understanding of a compound's kinome-wide interactions is paramount for its progression in the drug discovery pipeline.[7]

This guide will compare two orthogonal and complementary approaches to building a cross-reactivity profile for this compound:

  • Broad Kinome Profiling: An in vitro method to assess the interaction of the compound against a large panel of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): A cell-based assay to confirm target engagement in a physiological context.[8][9]

By integrating data from both a broad biochemical screen and a targeted cellular assay, researchers can gain a high-confidence understanding of a compound's selectivity.

I. Broad Kinome Profiling: Mapping the Interaction Landscape

The initial step in understanding the selectivity of a novel kinase inhibitor is often a broad screen against a large panel of kinases. This provides a bird's-eye view of the compound's interaction space across the kinome. Several commercial platforms, such as KINOMEscan®, offer services for this purpose.[10] These platforms typically utilize binding assays to measure the affinity of a compound for a wide array of kinases.

Experimental Workflow: Competition Binding Assay

A common approach for large-scale kinase profiling is a competition binding assay. This method measures the ability of a test compound to displace a known ligand from the kinase's active site.

G cluster_0 Assay Preparation cluster_1 Binding & Competition cluster_2 Detection & Data Analysis Kinase Panel Selection Kinase Panel Selection Ligand Immobilization Ligand Immobilization Kinase Panel Selection->Ligand Immobilization Compound Preparation Compound Preparation Incubation Incubation of Kinase, Immobilized Ligand, & this compound Compound Preparation->Incubation Ligand Immobilization->Incubation Competition Competition for Active Site Binding Incubation->Competition Quantification Quantification of Bound Kinase Competition->Quantification Data Analysis Calculation of % Inhibition or Kd Quantification->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile

Competition Binding Assay Workflow
Detailed Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to achieve the desired final assay concentrations.[11]

  • Assay Plate Preparation: A panel of recombinant kinases is prepared in a suitable kinase buffer.[12]

  • Binding Reaction: The test compound (this compound) is added to the wells containing the kinases, followed by the addition of a proprietary tagged ligand that is known to bind to the active site of the kinases.

  • Incubation: The mixture is incubated to allow for competitive binding between the test compound and the tagged ligand to the kinases.

  • Detection: The amount of tagged ligand that remains bound to the kinases is quantified. This is often done using techniques like quantitative PCR (for DNA-tagged ligands) or immunoassays.

  • Data Analysis: The results are typically expressed as the percentage of inhibition relative to a DMSO control. For compounds showing significant inhibition, a dissociation constant (Kd) can be determined by running an 11-point dose-response curve.[10]

Data Presentation and Interpretation

The results of a kinome-wide screen are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound across the human kinome. A more quantitative representation is a table summarizing the binding affinities (Kd values) or percent inhibition for each kinase in the panel.

Table 1: Hypothetical Kinome Profiling Data for this compound

Kinase Target% Inhibition at 1 µMKd (nM)Kinase Family
Hypothetical Primary Target (e.g., ABL1) 98% 15 Tyrosine Kinase
SRC85%150Tyrosine Kinase
LCK75%300Tyrosine Kinase
EGFR20%>10,000Tyrosine Kinase
CDK215%>10,000CMGC
PKA5%>10,000AGC

This table provides a clear, at-a-glance comparison of the compound's potency and selectivity. A highly selective compound will show potent inhibition of its primary target with minimal activity against other kinases.

II. Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

While in vitro kinome profiling is a powerful tool for identifying potential off-targets, it is essential to confirm these interactions in a cellular environment.[7] The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses the binding of a ligand to its target protein in intact cells or cell lysates.[8][9][13] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[8][9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation Cell Culture Cell Culture Compound Incubation Incubation with This compound Cell Culture->Compound Incubation Heat Challenge Heating at a Range of Temperatures Compound Incubation->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Centrifugation Separation of Soluble & Precipitated Proteins Cell Lysis->Centrifugation Protein Quantification Western Blot or Mass Spectrometry Centrifugation->Protein Quantification Melt Curve Generation Melt Curve Generation Protein Quantification->Melt Curve Generation Thermal Shift Analysis Thermal Shift Analysis Melt Curve Generation->Thermal Shift Analysis

CETSA Experimental Workflow
Detailed Protocol: CETSA for Target Engagement

  • Cell Culture and Treatment: A relevant cell line expressing the target kinase is cultured to approximately 80% confluency. The cells are then treated with either this compound at a specific concentration or a vehicle control (e.g., DMSO) and incubated.[14]

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).[14]

  • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[15]

  • Data Analysis: The data is plotted as the fraction of soluble protein versus temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[13]

Data Presentation and Interpretation

The primary output of a CETSA experiment is a set of melt curves. A direct comparison of the curves for the vehicle-treated and compound-treated samples reveals any thermal stabilization.

Table 2: Hypothetical CETSA Data for this compound

Target ProteinTreatmentTagg (°C)Thermal Shift (ΔTagg) (°C)
Hypothetical Primary Target (e.g., ABL1) Vehicle (DMSO)48.5-
Hypothetical Primary Target (e.g., ABL1) 10 µM this compound 55.2 +6.7
Off-target 1 (e.g., SRC)Vehicle (DMSO)50.1-
Off-target 1 (e.g., SRC)10 µM this compound52.3+2.2
Non-target Control (e.g., GAPDH)Vehicle (DMSO)62.8-
Non-target Control (e.g., GAPDH)10 µM this compound62.9+0.1

A significant positive thermal shift for the primary target confirms that this compound engages it within the complex milieu of the cell. Smaller or negligible shifts for potential off-targets and non-target proteins provide evidence for its selectivity in a cellular context.

Comparative Analysis and Integrated Strategy

FeatureBroad Kinome ProfilingCellular Thermal Shift Assay (CETSA)
Assay Type In vitro biochemical binding assayCell-based biophysical assay
Throughput High (hundreds of kinases)Lower (typically one target at a time)
Context Purified, recombinant proteinsIntact cells or cell lysates
Primary Output % Inhibition, Dissociation constant (Kd)Thermal melt curve, Thermal shift (ΔTagg)
Key Advantage Comprehensive, kinome-wide view of potential interactionsConfirms target engagement in a physiological context
Limitation May not reflect cellular activity due to factors like cell permeability and ATP concentrationLower throughput, requires a specific antibody or mass spectrometry method for detection

By employing both broad kinome profiling and CETSA, researchers can build a robust and multi-faceted understanding of the cross-reactivity of this compound. The kinome scan provides a comprehensive list of potential binding partners, while CETSA validates these interactions in a more biologically relevant setting. This integrated approach allows for a more confident assessment of a compound's selectivity and potential for off-target effects, ultimately guiding its journey through the drug discovery and development process.

References

A Comparative Analysis of Pyrazinone-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrazinone scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors, leading to the development of FDA-approved drugs and numerous clinical candidates. This guide provides a comparative analysis of key pyrazinone-based kinase inhibitors, evaluating their performance against established alternatives with supporting experimental data and protocols. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.

The Rise of the Pyrazinone Scaffold in Kinase Inhibition

The pyrazinone core, a nitrogen-containing heterocyclic ring, offers a versatile template for designing kinase inhibitors. Its structure allows for strategic modifications that can optimize interactions within the ATP-binding pocket of various kinases, leading to high potency and selectivity.[1][2][3] Most pyrazinone-based inhibitors act as ATP-competitive inhibitors, either reversibly or irreversibly binding to the kinase active site.[1] This mechanism of action has been successfully exploited to target key kinases implicated in cancer pathogenesis, such as FMS-like tyrosine kinase 3 (FLT3), AXL receptor tyrosine kinase, and Protein Kinase C (PKC).[1]

This guide will focus on two prominent examples of pyrazinone-based inhibitors:

  • Gilteritinib (Xospata®): A potent, orally active dual inhibitor of FLT3 and AXL, approved by the FDA for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1]

  • Darovasertib (LXS-196): A selective inhibitor of PKC, currently in clinical trials for the treatment of metastatic uveal melanoma.[1]

We will compare these agents to established, non-pyrazinone-based kinase inhibitors targeting similar pathways to provide a comprehensive understanding of their relative strengths and weaknesses.

Comparative Analysis: Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and associated toxicities.

FLT3/AXL Inhibition: Gilteritinib vs. Multi-Targeted TKIs

Gilteritinib exhibits potent inhibition of both FLT3 and AXL with IC50 values of 0.29 nM and 0.73 nM, respectively, in biochemical assays.[1] In cellular assays, it effectively inhibits FLT3-ITD, a common mutation in AML, with an IC50 of 0.92 nM in MV4-11 cells.[4] While also targeting AXL, its potency against AXL in cell-based assays is lower (IC50 of 41 nM), suggesting its primary clinical efficacy in FLT3-mutated AML is driven by FLT3 inhibition.[5][6]

For comparison, we will consider the multi-targeted tyrosine kinase inhibitors (TKIs) Imatinib, Nilotinib, and Dasatinib, which are not based on the pyrazinone scaffold.

InhibitorPrimary Target(s)FLT3 IC50 (nM)AXL IC50 (nM)c-KIT IC50 (nM)
Gilteritinib (Pyrazinone) FLT3, AXL 0.29 [1]0.73 [1]230 [4]
ImatinibBCR-ABL, c-KIT, PDGFR~600>10,000~100
NilotinibBCR-ABL, c-KIT, PDGFR~400>10,000~150
DasatinibBCR-ABL, SRC family, c-KIT, PDGFR~2~1~1

Note: IC50 values can vary depending on the assay conditions. The values presented here are compiled from various sources for comparative purposes.

As the table illustrates, Gilteritinib demonstrates significantly higher potency against FLT3 compared to first and second-generation BCR-ABL inhibitors like Imatinib and Nilotinib. While Dasatinib shows potent inhibition of FLT3 and AXL, it is a much broader spectrum inhibitor, targeting multiple kinase families.[7][8] This highlights the more selective profile of Gilteritinib for the FLT3/AXL axis, which can be advantageous in minimizing off-target toxicities.

PKC Inhibition: Darovasertib vs. Other Clinical-Stage PKC Inhibitors

Darovasertib is a potent and selective inhibitor of several PKC isoforms, with IC50 values of 1.9 nM for PKCα and 0.4 nM for PKCθ.[3] This selectivity is crucial as different PKC isoforms can have distinct, and sometimes opposing, cellular functions.

We will compare Darovasertib to two other non-pyrazinone PKC inhibitors that have been evaluated in clinical trials: Enzastaurin and Sotrastaurin (AEB071).

InhibitorScaffoldPKCα Ki/IC50 (nM)PKCβ Ki/IC50 (nM)PKCθ Ki/IC50 (nM)PKCδ Ki/IC50 (nM)PKCε Ki/IC50 (nM)
Darovasertib (Pyrazinone) Pyrazinone1.9 (IC50) [3]-0.4 (IC50) [3]--
EnzastaurinBisindolylmaleimide39 (IC50)[2]6 (IC50)[2]--110 (IC50)[2]
Sotrastaurin (AEB071)Maleimide0.95 (Ki)[9]0.64 (Ki)[9]0.22 (Ki)[9]2.1 (Ki)[9]3.2 (Ki)[9]

Note: Ki and IC50 values are both measures of inhibitor potency, with lower values indicating higher potency. Direct comparison should be made with caution due to differences in assay methodology.

Darovasertib demonstrates high potency against specific PKC isoforms, comparable to or exceeding that of other clinical-stage inhibitors. Its distinct chemical scaffold may offer a different off-target profile and potential for improved therapeutic outcomes.

Signaling Pathways and Biological Context

To understand the significance of these inhibitors, it is essential to visualize the signaling pathways they target.

FLT3 and AXL Signaling in Acute Myeloid Leukemia (AML)

Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation in AML.[10] This drives downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, promoting leukemia cell proliferation and survival.[2][10] The AXL receptor tyrosine kinase has been implicated in conferring resistance to FLT3 inhibitors.[11] Therefore, dual inhibition of FLT3 and AXL by Gilteritinib is a rational therapeutic strategy.

FLT3_AXL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 AXL AXL ERK ERK AXL->ERK AXL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Gilteritinib->AXL Inhibits PKC_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor GNAQ_GNA11 Mutant GNAQ/GNA11 PLC PLCβ GNAQ_GNA11->PLC DAG DAG PLC->DAG PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) PKC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Darovasertib Darovasertib Darovasertib->PKC Inhibits TR_FRET_Workflow cluster_workflow LanthaScreen™ Eu Kinase Binding Assay Workflow A 1. Prepare 3X solutions of: - Test Compound - Kinase/Eu-antibody mix - Fluorescent Tracer B 2. Add 5 µL of each 3X solution to a 384-well plate A->B C 3. Incubate at room temperature for 60 minutes B->C D 4. Read plate on a TR-FRET enabled reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) C->D E 5. Calculate Emission Ratio (665 nm / 615 nm) and determine IC50 D->E

References

Confirming the Binding Mode of 5-phenyl-1H-pyrazin-2-one: A Comparative Guide to Experimental and In Silico Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise understanding of a molecule's interaction with its biological target is paramount. This guide provides a comprehensive framework for confirming the binding mode of 5-phenyl-1H-pyrazin-2-one, a compound belonging to the pyrazinone class, which is frequently associated with the inhibition of phosphodiesterases (PDEs). For researchers, scientists, and drug development professionals, validating the specific molecular interactions is not merely an academic exercise; it is a critical step that underpins the rationale for lead optimization, predicts potential off-target effects, and ultimately influences the clinical success of a therapeutic candidate.

This guide will navigate through a logical, multi-faceted workflow, beginning with initial computational predictions and culminating in high-resolution structural elucidation. We will objectively compare various experimental techniques, highlighting their respective strengths and limitations. While direct experimental data for this compound is not extensively available in public literature, we will draw upon a closely related and well-characterized pyridopyrazinone derivative from a scaffold repurposing study to illustrate these principles in practice. This will provide a robust, data-driven narrative on how one might approach the confirmation of the binding mode for our topic compound.

The Central Hypothesis: Phosphodiesterase Inhibition

The pyrazinone scaffold is a well-established pharmacophore in a variety of biologically active molecules, notably as inhibitors of phosphodiesterases (PDEs).[1] PDEs are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] By inhibiting these enzymes, particularly cGMP-specific PDE5, molecules can induce vasodilation and other physiological effects, making them attractive targets for conditions like erectile dysfunction and pulmonary hypertension.[1][3] Given this precedent, a primary hypothesis is that this compound exerts its biological effects through the inhibition of one or more PDE isoforms. Our investigative workflow will therefore be geared towards confirming this hypothesis and delineating the precise binding interactions.

A Multi-pronged Approach to Binding Mode Confirmation

Confirming a ligand's binding mode is an iterative process that combines computational modeling with a suite of biophysical and biochemical experiments. Each step provides a layer of evidence, progressively building a high-confidence model of the ligand-protein interaction.

G cluster_0 In Silico Prediction cluster_1 Biochemical & Biophysical Validation cluster_2 High-Resolution Structural Elucidation cluster_3 Functional Validation A Computational Docking of This compound into PDE5 Active Site B Molecular Dynamics Simulation A->B Refine Pose & Assess Stability C In Vitro PDE Inhibition Assay (e.g., Fluorescence Polarization) A->C Hypothesis Generation D Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) C->D Determine Binding Affinity (Kd) & Thermodynamics E X-ray Co-crystallography D->E Confirm Direct Binding F NMR Spectroscopy (e.g., STD, HSQC) D->F Confirm Binding in Solution G Site-Directed Mutagenesis E->G Identify Key Residues for Mutation F->G Identify Interacting Residues

Figure 1: A comprehensive workflow for confirming the binding mode of a small molecule inhibitor.

Part 1: In Silico Prediction - Charting the Initial Interaction Landscape

Computational methods provide a rapid and cost-effective first step to generate hypotheses about the binding mode of a novel ligand.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The crystal structure of the unbound this compound (COD ID: 2101093) provides the precise geometry of the ligand for these studies.[4] A common target for docking would be the catalytic domain of human PDE5. A study by Aly et al. (2022) utilized the crystal structure of PDE5 in complex with an inhibitor (PDB ID: 3HC8) for their docking simulations of pyridopyrazinone derivatives.[1]

Protocol: Molecular Docking of this compound into PDE5

  • Protein Preparation:

    • Obtain the crystal structure of human PDE5 (e.g., PDB ID: 3HC8) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand in the original structure.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from its crystal structure data or generate it using chemical drawing software.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.

    • Score the generated poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

    • Compare the predicted binding mode with that of known PDE5 inhibitors to assess its plausibility.

Molecular Dynamics (MD) Simulation

MD simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. These simulations model the atomic movements of the system, offering a more dynamic picture of the binding interactions.

Part 2: Biochemical and Biophysical Validation - Quantifying the Interaction

While in silico methods are predictive, experimental validation is essential to confirm the binding and quantify its affinity.

In Vitro PDE Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of different PDE isoforms. A common method is the fluorescence polarization (FP) assay, which detects the product of the PDE-catalyzed reaction.[1]

Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme.

    • Fluorescently labeled cGMP substrate (e.g., cGMP-FAM).

    • Phosphate-binding agent.

    • Assay buffer.

    • Test compound (this compound) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, add the PDE5 enzyme, assay buffer, and the test compound at various concentrations.

    • Initiate the reaction by adding the cGMP-FAM substrate.

    • Incubate at room temperature to allow for enzymatic conversion of cGMP-FAM to GMP-FAM.

    • Add the phosphate-binding agent, which will bind to the phosphate group of the linearized GMP-FAM, causing a change in fluorescence polarization.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A comparative screening against other PDE isoforms (e.g., PDE1, PDE3, PDE4, PDE6, PDE11) is crucial to determine the selectivity profile of the compound.

Comparative Data: Pyridopyrazinone Derivatives as PDE5 Inhibitors

The study by Aly et al. (2022) provides valuable comparative data for a series of pyridopyrazinone derivatives. This allows us to understand the structure-activity relationship (SAR) within this chemical class and make informed predictions about this compound.

CompoundStructurePDE5 IC50 (nM)
11b Pyridopyrazinone with oxadiazole linker and terminal 4-nitrophenyl18.13
Sildenafil (Reference)16.00

Data adapted from Aly et al., 2022.[1]

This data demonstrates that pyridopyrazinone scaffolds can achieve potent, nanomolar inhibition of PDE5, comparable to the well-established drug sildenafil. The specific substitutions on the core scaffold significantly influence the inhibitory activity.

Part 3: High-Resolution Structural Elucidation - Visualizing the Binding Mode

The "gold standard" for confirming a binding mode is to obtain a high-resolution 3D structure of the ligand-protein complex.

X-ray Co-crystallography

This technique can provide an atomic-level picture of the interactions between the ligand and the protein.

Protocol: X-ray Co-crystallography

  • Protein Expression and Purification: Express and purify a sufficient quantity of the PDE5 catalytic domain.

  • Co-crystallization:

    • Mix the purified protein with a molar excess of this compound.

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the complex.

  • X-ray Diffraction Data Collection:

    • Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction pattern.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the electron density map.

    • Build and refine an atomic model of the protein-ligand complex into the electron density map.

The resulting structure would reveal the precise orientation of this compound in the active site and the specific hydrogen bonds, hydrophobic interactions, and other contacts that contribute to its binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can confirm binding in solution and identify the residues involved in the interaction. Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) titrations are particularly useful.

Part 4: Functional Validation - Corroborating Key Interactions

Once a structural model of the binding mode is established, site-directed mutagenesis can be used to functionally validate the importance of specific amino acid residues.

Protocol: Site-Directed Mutagenesis

  • Identify Key Residues: Based on the co-crystal structure or a reliable docking model, identify the amino acid residues in the PDE5 active site that are predicted to form crucial interactions with this compound.

  • Generate Mutants: Create mutant versions of the PDE5 enzyme where these key residues are replaced with other amino acids (e.g., alanine, which removes the side chain functionality).

  • Express and Purify Mutant Proteins: Express and purify the mutant PDE5 proteins.

  • Enzyme Inhibition Assays: Perform in vitro inhibition assays with the mutant proteins and this compound.

  • Analyze Results: A significant increase in the IC50 value for a mutant enzyme compared to the wild-type enzyme indicates that the mutated residue plays a critical role in the binding of the inhibitor.

Comparative Binding Mode Analysis: Pyridopyrazinone vs. Sildenafil

The docking studies by Aly et al. (2022) on their potent pyridopyrazinone inhibitor 11b revealed a binding mode that shares key features with known PDE5 inhibitors like sildenafil.[1] The pyrazinone core is predicted to form hydrogen bonds with a conserved glutamine residue in the active site, while the phenyl group and other substituents occupy hydrophobic pockets. This is a common binding motif for many PDE inhibitors.

G cluster_0 PDE5 Active Site cluster_1 Inhibitor Binding Active Site Gln817 Hydrophobic Pocket Phe820 Inhibitor Pyrazinone Core Phenyl Group Inhibitor:pz->Active Site:q Hydrogen Bond Inhibitor:ph->Active Site:p Hydrophobic Interaction Inhibitor:pz->Active Site:f Pi-Stacking

Figure 2: A generalized diagram of the key interactions of pyrazinone-based inhibitors in the PDE5 active site.

Based on this, we can hypothesize a similar binding mode for this compound, where the pyrazinone moiety engages in hydrogen bonding with the key glutamine residue, and the phenyl ring occupies a hydrophobic pocket, potentially forming pi-stacking interactions with a phenylalanine residue.

Conclusion

Confirming the binding mode of this compound requires a systematic and integrated approach that leverages both computational predictions and rigorous experimental validation. While direct experimental evidence for this specific molecule is pending in the public domain, the strong precedent of the pyrazinone scaffold as a PDE inhibitor, coupled with detailed studies on close analogs, provides a clear and actionable roadmap. By following the workflow outlined in this guide—from in silico modeling and biochemical assays to high-resolution structural studies and functional validation—researchers can build a comprehensive and validated understanding of how this and similar molecules interact with their biological targets, a crucial step in the journey of drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Handling of 5-phenyl-1H-pyrazin-2-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The handling of any chemical compound in a laboratory setting demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe management of 5-phenyl-1H-pyrazin-2-one, a compound that requires careful handling due to its potential health hazards. By adhering to these protocols, you will establish a self-validating system of safety that protects both personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with several hazard statements that necessitate stringent safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

These classifications are the cornerstone of our safety protocols. The oral toxicity risk underscores the importance of preventing ingestion through contaminated hands or surfaces. The skin and eye irritation potential dictates the necessity of barrier protection. Finally, the risk of respiratory irritation from airborne particles of this solid compound mandates the use of engineering controls and, in some cases, respiratory protection.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, followed by a detailed explanation of their importance.

PPE Component Specification Purpose
Hand Protection Nitrile gloves (minimum thickness of 4 mil)To prevent skin contact and subsequent irritation.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardTo protect against airborne particles and accidental splashes.
Body Protection Flame-resistant lab coatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when engineering controls cannot guarantee exposure is below permissible limits, or during spill cleanup of fine powders.

Expert Insights on PPE Selection and Use:

  • Gloves: While nitrile gloves offer good initial protection, it is crucial to inspect them for any signs of degradation or perforation before each use. For prolonged handling, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after removal[2].

  • Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashes or aerosol generation, a face shield should be worn in addition to goggles[3]. Safety glasses alone do not provide adequate protection against fine powders.

  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage[4]. Lab coats should be laundered regularly and separately from personal clothing.

  • Respiratory Protection: The use of a respirator should be a last line of defense after engineering controls have been optimized. If your risk assessment indicates a need for respiratory protection, a formal respiratory protection program, including fit testing and training, is required[4][5].

Engineering Controls and Safe Handling Practices: Creating a Secure Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When handling this compound, the following should be implemented:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles[6].

  • Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent bench paper to contain any potential spills[6].

  • Weighing Procedures: Use an enclosed balance or a balance within a fume hood to weigh the powder. Use weigh boats to minimize spillage[6]. Avoid pouring the powder directly from the bottle; instead, use a spatula to transfer small amounts[6]. Keep containers closed when not in use[6].

The following diagram illustrates the recommended workflow for handling this compound, emphasizing the integration of PPE and engineering controls.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Designated Workspace in Fume Hood prep_ppe->prep_area weigh Weigh Compound in Enclosed Balance/Fume Hood prep_area->weigh Proceed to Handling transfer Transfer Compound to Reaction Vessel weigh->transfer decontaminate Decontaminate Workspace (Wet Wiping) transfer->decontaminate After Experiment dispose_waste Dispose of Waste in Labeled, Sealed Container decontaminate->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Decontamination and Waste Disposal: A Critical Final Step

Proper decontamination and waste disposal are essential to prevent residual contamination and ensure environmental safety.

Decontamination:

  • Work Surfaces: After handling is complete, decontaminate all work surfaces using a wet wiping method to avoid generating dust[6].

  • Equipment: Decontaminate all glassware and equipment that came into contact with the compound. The initial rinse should be collected as hazardous waste[7].

Waste Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and bench paper, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste[7].

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance[7]. Never dispose of this compound down the drain or in regular trash[7].

The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.

start Material Contaminated with This compound is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No final_disposal Arrange for Pickup by EHS/Certified Waste Vendor solid_waste->final_disposal liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_sharps Is the waste sharps? is_liquid->is_sharps No liquid_waste->final_disposal sharps_waste Collect in Puncture-Resistant Sharps Container is_sharps->sharps_waste Yes is_sharps->final_disposal No sharps_waste->final_disposal

Caption: Waste Disposal Decision Tree.

By integrating these detailed protocols into your daily laboratory operations, you will foster a culture of safety and ensure the responsible handling of this compound from acquisition to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-phenyl-1H-pyrazin-2-one
Reactant of Route 2
5-phenyl-1H-pyrazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.